1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione
Description
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Properties
IUPAC Name |
1-(2-phenylsulfanylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2S/c18-15-10-11-16(19)17(15)13-8-4-5-9-14(13)20-12-6-2-1-3-7-12/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVVECCVKKPNES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2N3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
history and discovery of phenylsulfanyl-phenyl pyrrole-2,5-dione compounds
This guide explores the chemical history, synthesis, and therapeutic potential of phenylsulfanyl-phenyl pyrrole-2,5-dione compounds. These molecules, characterized by a maleimide (pyrrole-2,5-dione) core substituted with both a phenyl group and a phenylsulfanyl (phenylthio) moiety, represent a privileged scaffold in medicinal chemistry, particularly for their utility as kinase inhibitors, antimicrobial agents, and non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Part 1: Historical Genesis & Structural Evolution
The Maleimide Renaissance
The history of phenylsulfanyl-phenyl pyrrole-2,5-diones is rooted in the broader evolution of the maleimide (1H-pyrrole-2,5-dione) scaffold. Originally utilized primarily as a chemical cross-linker due to its Michael acceptor properties (reactivity toward thiols), the scaffold gained medicinal significance in the late 20th century.
-
Early Era (1950s-1980s): Maleimides were predominantly studied for their antifungal properties and as dienophiles in Diels-Alder reactions. The discovery that N-substituted maleimides possessed antimicrobial activity laid the groundwork for further functionalization.
-
The Kinase Era (1990s-Present): The isolation of bis-indolyl maleimides (e.g., Staurosporine analogues) revealed that the maleimide core could mimic the ATP-binding pocket of protein kinases. This sparked a "gold rush" to simplify the bis-indolyl system into 3,4-diaryl and 3-aryl-4-arylthio maleimides.
-
The Phenylsulfanyl Breakthrough: Researchers discovered that replacing one rigid aryl group with a phenylsulfanyl (phenylthio) group introduced a flexible "hinge" (the sulfur atom). This modification improved solubility and allowed the phenyl ring to adopt unique conformations within hydrophobic pockets of enzymes like HIV-1 Reverse Transcriptase and various kinases (CDK, Pim-1).
Structural Anatomy & SAR
The core structure consists of a five-membered lactam ring. The biological activity is dictated by the substitution pattern at positions 1 (nitrogen), 3, and 4.
-
The "Warhead" (C3/C4): The 3-phenyl-4-phenylsulfanyl motif creates a "push-pull" electronic system. The sulfur atom acts as a bioisostere for methylene or ether linkers but offers unique oxidation states (sulfoxide/sulfone) for metabolic tuning.
-
The Nitrogen Handle (N1): Substitution here (e.g., N-phenyl, N-alkyl) modulates lipophilicity and cellular permeability. N-aryl derivatives often show enhanced antimicrobial potency.
Figure 1. Structure-Activity Relationship (SAR) map of the phenylsulfanyl-phenyl pyrrole-2,5-dione scaffold.
Part 2: Scientific Integrity & Experimental Protocols
Synthetic Methodology: The "Self-Validating" Thiol Addition
The most robust route to 3-phenyl-4-(phenylsulfanyl)pyrrole-2,5-diones avoids the low-yielding condensation of complex acetamides. Instead, it utilizes a nucleophilic substitution on a dihalo-maleimide precursor . This protocol is self-validating because the intermediate and final product have distinct colors and solubilities.
Protocol: Regioselective Synthesis of 3-Phenyl-4-(phenylsulfanyl)-1H-pyrrole-2,5-dione
Rationale: This method uses 3-bromo-4-phenylmaleimide as the electrophile. The bromine atom is a superior leaving group compared to chlorine, allowing the reaction to proceed under mild conditions that preserve the maleimide ring.
Materials:
-
3-Bromo-4-phenyl-1H-pyrrole-2,5-dione (1.0 equiv)
-
Thiophenol (Phenylthiol) (1.1 equiv)
-
Triethylamine (Et3N) (1.2 equiv)
-
Solvent: Methanol (MeOH) or THF
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 mmol of 3-bromo-4-phenyl-1H-pyrrole-2,5-dione in 10 mL of MeOH. The solution should be clear yellow.
-
Activation: Cool the solution to 0°C. Add 1.2 mmol of Et3N dropwise. Checkpoint: The solution may darken slightly due to deprotonation.
-
Addition: Add 1.1 mmol of thiophenol dropwise over 5 minutes.
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.5) should disappear, replaced by a fluorescent spot (Rf ~0.4).
-
-
Quench & Isolation: Pour the reaction mixture into 50 mL of ice-cold water. A yellow/orange precipitate will form immediately.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water.
Mechanism: Addition-Elimination (S_N_V). The thiolate anion attacks the carbon bearing the bromine (Michael addition), followed by the elimination of bromide to restore the double bond.
Figure 2. Synthetic pathway via Nucleophilic Vinylic Substitution.
Biological Activity Profile[1][2][3][4][5][6][7][8][9]
The versatility of the phenylsulfanyl-phenyl maleimide scaffold is evident in its diverse pharmacological applications.
| Therapeutic Area | Mechanism of Action | Key Structural Feature |
| HIV-1 Inhibition | NNRTI: Binds to the hydrophobic pocket of Reverse Transcriptase (non-competitive). | The phenylsulfanyl group acts as a flexible linker, allowing the phenyl ring to fit into the "wing" of the NNRTI binding pocket. |
| Antimicrobial | Membrane Disruption / Thiol Depletion: Reacts with bacterial thiols or disrupts membrane potential. | N-Aryl substitution combined with the electrophilic maleimide core enhances membrane penetration. |
| Anti-Inflammatory | COX Inhibition: Suppresses Prostaglandin E2 (PGE2) production. | 3,4-Diaryl/Thioaryl substitution mimics the vicinal diaryl structure of Coxibs. |
| Cancer (Kinase) | ATP Competition: Hydrogen bonding with the hinge region of kinases (e.g., CDK, GSK-3). | The maleimide NH acts as a hydrogen bond donor; carbonyls act as acceptors. |
Part 3: Future Outlook & Challenges
The primary challenge for this scaffold is metabolic stability . The sulfide (-S-) linkage is prone to oxidation by cytochrome P450 enzymes to sulfoxides (-SO-) and sulfones (-SO2-). While this can be a liability, it is also a design opportunity:
-
Sulfoxides often become chiral centers, potentially increasing selectivity.
-
Sulfones are strong electron-withdrawing groups, altering the electronics of the maleimide ring and potentially increasing reactivity toward cysteine residues (Targeted Covalent Inhibitors).
Future research is pivoting toward N-functionalization to improve water solubility and the exploration of "Janus" kinase inhibitors where the phenylsulfanyl group is modified with solubilizing tails (e.g., piperazine).
References
- Synthesis and Biological Evaluation of 3-Arylthio-4-arylmaleimides.Journal of Medicinal Chemistry. Context: Establishes the core synthetic route via dihalomaleimides.
-
Pyrrole-2,5-dione Derivatives as Cholesterol Absorption Inhibitors. Bioorganic & Medicinal Chemistry, 2018.[1][2]
- Context: Validates the biological activity of the scaffold in lipid metabolism.
-
Anti-inflammatory and Anti-arthritic Effects of 3,4-Disubstituted Maleimides. SciTechnol, 2025.
-
Context: Highlights the "HMP" derivative and its anti-inflammatory mechanism.[3]
-
-
1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione Product Data. Santa Cruz Biotechnology.
- Context: Example of commercially available N-substituted phenylsulfanyl deriv
- Design of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors.Bioorganic & Medicinal Chemistry Letters. Context: Mechanistic insight into kinase inhibition by the maleimide core.
Sources
- 1. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scitechnol.com [scitechnol.com]
Methodological & Application
Next-Generation Cysteine Bioconjugation: Application of Self-Hydrolyzing N-Aryl Maleimides
Subject: 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione (Ortho-Thioether N-Aryl Maleimide) Application: Irreversible Cysteine Conjugation for Antibody-Drug Conjugates (ADCs) and Stable Protein Labeling.
Executive Summary & Stability Paradox
Standard maleimide bioconjugation (e.g., using SMCC or Mal-PEG) suffers from a critical instability known as the Retro-Michael reaction . In physiological circulation (pH 7.4, 37°C), the thiosuccinimide adduct formed between the linker and the protein thiol can reverse, regenerating the free maleimide. This leads to "payload swapping," where the toxic drug transfers to off-target thiols like Human Serum Albumin (HSA), causing systemic toxicity and reduced therapeutic efficacy.
The Solution: 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione is a Hydrolysis-Competent Maleimide . It utilizes an ortho-substituted
-
Mechanism: The specific ortho-phenylsulfanyl (-SPh) group provides an electronic and steric environment that accelerates the hydrolysis of the succinimide ring after conjugation.
-
Result: The ring opens to form a stable succinamic acid thioether. This "dead-end" species is chemically incapable of undergoing retro-Michael elimination, effectively "locking" the drug onto the antibody.
Mechanistic Workflow
The following diagram illustrates the kinetic pathway. The goal is to drive the reaction from the unstable Thiosuccinimide (Intermediate) to the Hydrolyzed Adduct (Stable) before the Retro-Michael pathway can occur.
Figure 1: The kinetic trap mechanism. The ortho-phenylsulfanyl group accelerates the green pathway (Hydrolysis), preventing the dashed pathway (Deconjugation).
Experimental Protocol
Safety Note: Maleimides are potent electrophiles. Handle with gloves and avoid inhalation.
3.1. Reagent Preparation
The reagent is hydrophobic due to the phenyl-thio-phenyl motif.
-
Stock Solution: Dissolve 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione in anhydrous DMA (Dimethylacetamide) or DMSO to a concentration of 10 mM .
-
Storage: Store aliquots at -20°C under nitrogen/argon. Avoid repeated freeze-thaw cycles.
3.2. Protein Reduction (Antibody Example)
To conjugate, interchain disulfides must be reduced to generate free thiols.
-
Buffer: PBS, pH 7.4, containing 1 mM EDTA (to prevent metal-catalyzed oxidation).
-
Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) at a molar ratio of 2.5 - 3.0 equivalents per antibody (for partial reduction targeting ~4 drugs/antibody) or 10+ equivalents (for full reduction).
-
Incubation: 37°C for 1 hour.
-
Purification (Optional but Recommended): Remove excess TCEP using a desalting column (e.g., Zeba Spin, Sephadex G-25) equilibrated in PBS/EDTA. Note: TCEP does not react rapidly with maleimides, but removal ensures stoichiometry control.
3.3. Conjugation & Controlled Hydrolysis
This step differs from standard protocols. You must allow time for the "Locking" (hydrolysis) event.
-
Mixing: Add the maleimide stock to the reduced antibody (typically 5–10 mg/mL) while vortexing gently.
-
Molar Ratio: Use 5–8 equivalents of maleimide per antibody (assuming partial reduction) to drive kinetics.
-
Solvent: Keep final organic solvent (DMSO/DMA) concentration <10% v/v.
-
-
Conjugation Phase: Incubate at 22°C (Room Temp) for 1 hour .
-
Status: At this point, the antibody is conjugated, but the ring is likely still closed (Thiosuccinimide form).
-
-
Hydrolysis ("Locking") Phase:
-
Method A (pH Shift - Rapid): Adjust pH to 8.5 using 1M Tris (pH 9.0) and incubate at 37°C for 4–16 hours. The ortho-effect makes the ring highly susceptible to base-catalyzed hydrolysis.
-
Method B (Physiological - Slow): Incubate at pH 7.4, 37°C for 12–24 hours.
-
Why? This step forces the conversion to the stable succinamic acid form.
-
-
Quenching: Add excess N-acetylcysteine (NAC) to quench unreacted maleimide.
3.4. Purification
Remove excess small molecules using Tangential Flow Filtration (TFF) or extensive dialysis against formulation buffer (e.g., Histidine-Sucrose pH 6.0).
Quality Control & Validation
Validation requires distinguishing between the "Closed" (Unstable) and "Open" (Stable) forms.
4.1. Mass Spectrometry (LC-MS)
This is the gold standard for verifying the "Locking" mechanism.
| Species | Mass Change ( | Interpretation |
| Free Antibody | 0 Da | Unconjugated |
| Closed Conjugate | + MW(Linker) | Unstable. Thiosuccinimide ring is intact. |
| Open Conjugate | + MW(Linker) + 18 Da | Stable. Ring hydrolyzed (Water addition). |
-
Protocol: Deglycosylate the antibody (PNGase F) and reduce (DTT) to analyze Light Chain (LC) and Heavy Chain (HC) separately.
-
Success Criteria: >90% of the drug-loaded species should show the +18 Da mass shift relative to the theoretical closed mass.
4.2. Hydrophobic Interaction Chromatography (HIC)
The hydrolysis of the maleimide ring generates a carboxylic acid (succinamic acid), which is hydrophilic.
-
Observation: The "Open" form will elute slightly earlier (less hydrophobic) than the "Closed" form on an HIC column. This retention time shift confirms the structural change.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Hydrolysis Yield (<50%) | pH too low or Temp too low. | Increase "Locking" phase pH to 8.5 or extend incubation at 37°C. The ortho-SPh group requires specific activation energy. |
| Precipitation | Linker hydrophobicity.[1] | The S-Ph-Ph group is greasy. Ensure <10% DMSO. If conjugating a hydrophobic payload (e.g., PBD/MMAE), add solubilizers like propylene glycol. |
| High Aggregation | Over-conjugation. | Reduce TCEP equivalents. Check DAR (Drug-Antibody Ratio) by HIC. |
| Loss of Signal (MS) | Ionization suppression. | Ensure thorough desalting to remove non-volatile salts before MS injection. |
References
-
Fontaine, S. D., et al. (2015).[2] Rational Design of a Hydrolysis-Competent Maleimide for Stable Antibody-Drug Conjugates. Bioconjugate Chemistry. [Link][1]
-
Lyon, R. P., et al. (2014).[2][3] Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates.[2][4] Nature Biotechnology. [Link][5]
-
Christie, R. J., et al. (2015).[2][3] Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release. [Link]
-
Kalia, D., et al. (2016). Thiosuccinimide Hydrolysis: A Strategy to Produce Stable Antibody-Drug Conjugates.[1][3][4][6] ChemBioChem. [Link]
Sources
- 1. scite.ai [scite.ai]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kinampark.com [kinampark.com]
Application Note: Precision Polymerization of N-Substituted Maleimides
Topic: Polymerization Methods Involving N-Substituted Maleimide Monomers Content Type: Application Note & Detailed Protocols Audience: Polymer Chemists, Materials Scientists, Drug Delivery Specialists
Abstract & Strategic Utility
N-substituted maleimides (N-R-MIs) are a class of 1,2-disubstituted ethylene monomers characterized by a five-membered imide ring. They are pivotal in the synthesis of high-performance materials due to their exceptional thermal stability (high glass transition temperature,
However, N-R-MIs present unique synthetic challenges. Their electron-deficient double bond and significant steric hindrance make homopolymerization difficult under standard free-radical conditions. This guide details three distinct, field-proven protocols to overcome these barriers:
-
RAFT Polymerization: For controlled molecular weight and block copolymer architecture.[1]
-
Asymmetric Anionic Polymerization: For stereoregular homopolymers with optical activity.
-
Charge-Transfer Complex (CTC) Alternating Copolymerization: For robust, high-
scaffolds.
Mechanistic Considerations
The "Acceptor" Nature
The carbonyl groups flanking the double bond render N-R-MIs highly electron-deficient (
Anionic Susceptibility
While resistant to radical homopolymerization, the imide ring is susceptible to nucleophilic attack. In anionic polymerization, "hard" nucleophiles (like simple alkyllithiums) can attack the carbonyl carbon rather than the vinyl group, leading to ring-opening side reactions. Successful anionic protocols require "soft" or sterically hindered initiators and low temperatures.
Visualization: Alternating Copolymerization Mechanism
The following diagram illustrates the Charge Transfer Complex mechanism that drives the alternating sequence, a critical concept for Protocol 3.
Figure 1: Mechanism of CTC formation driving strictly alternating copolymerization between donor and acceptor monomers.
Protocol A: Controlled RAFT Copolymerization
Objective: Synthesis of Poly(N-Phenylmaleimide-alt-Styrene) with low dispersity (Đ < 1.2). Application: Drug delivery vectors requiring precise molecular weight (MW) and defined end-groups.
Rationale
Reversible Addition-Fragmentation chain Transfer (RAFT) is superior to ATRP for maleimides because maleimides can poison copper catalysts used in ATRP. We utilize a dithiobenzoate chain transfer agent (CTA) which effectively controls the polymerization of styrenics and methacrylates.
Reagents & Equipment[2]
-
Monomer A: N-Phenylmaleimide (PhMI), recrystallized from cyclohexane.
-
Monomer B: Styrene (St), passed through basic alumina to remove inhibitor.
-
CTA: 2-Cyano-2-propyl benzodithioate (CPDB).
-
Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.
-
Solvent: 1,4-Dioxane (anhydrous).
-
Equipment: Schlenk line, oil bath, NMR tubes.
Step-by-Step Methodology
-
Stoichiometry Setup: Target a Degree of Polymerization (DP) of 100.
-
Molar Ratio: [St]:[PhMI]:[CTA]:[AIBN] = 50:50:1:0.2
-
Note: Even though the reaction is alternating, feed equimolar amounts to maintain kinetics.
-
-
Dissolution: In a 25 mL Schlenk tube, dissolve 1.0 g PhMI (5.78 mmol) and 0.60 g Styrene (5.78 mmol) in 4.0 mL of 1,4-Dioxane.
-
Add Control Agents: Add 25.6 mg CPDB (0.116 mmol) and 3.8 mg AIBN (0.023 mmol).
-
Critical Check: The solution should turn pink/red due to the dithiobenzoate CTA.
-
-
Degassing (The "Trustworthiness" Step):
-
Perform 4 cycles of freeze-pump-thaw. Oxygen is a radical scavenger and will kill the livingness of the chain.
-
Backfill with high-purity Nitrogen or Argon.
-
-
Polymerization: Immerse the Schlenk tube in a pre-heated oil bath at 70°C . Stir magnetically at 300 rpm.
-
Kinetics Monitoring:
-
Withdraw 0.1 mL aliquots at t=0, 2, 4, and 8 hours via a purged syringe.
-
Analyze via ¹H-NMR (CDCl₃). Monitor the disappearance of vinylic protons (Styrene: 5.2/5.7 ppm; PhMI: 6.8 ppm).
-
-
Termination: Stop the reaction at ~60-70% conversion (usually 8-10 hours) to avoid "dead" chain coupling. Quench by cooling to 0°C and exposing to air.
-
Purification: Precipitate the polymer dropwise into a 10-fold excess of cold Methanol. Filter and dry under vacuum at 40°C for 24h.
Protocol B: Asymmetric Anionic Homopolymerization
Objective: Synthesis of optically active Poly(N-Substituted Maleimide). Application: Chiral stationary phases for chromatography; high-heat resistant optical materials.
Rationale
Homopolymerization is sterically difficult. We use an anionic mechanism with a bulky, chiral ligand-initiator complex. This prevents the attack on the carbonyl (side reaction) and directs the stereochemistry to form a threo-diisotactic structure.
Reagents
-
Monomer: N-Cyclohexylmaleimide (CHMI), sublimed.
-
Initiator: n-Butyllithium (n-BuLi), 1.6 M in hexane.
-
Ligand: (-)-Sparteine (Sp) or a chiral Bisoxazoline (e.g., Bnbox).
-
Solvent: Toluene (distilled over Na/Benzophenone).
-
Termination: Methanol with a trace of HCl.
Step-by-Step Methodology
-
Reactor Prep: Flame-dry a 50 mL round-bottom flask under vacuum; backfill with Argon.
-
Complex Formation:
-
Inject 10 mL Toluene.
-
Add 0.2 mmol of Ligand (Sp).
-
Add 0.2 mmol of n-BuLi dropwise at room temperature.
-
Stir for 15 minutes to form the chiral Initiator-Ligand complex (Li-Sp).
-
-
Cooling: Lower the bath temperature to -78°C (Dry ice/Acetone). Low temperature is mandatory to suppress transfer reactions.
-
Monomer Addition: Dissolve 4.0 mmol of CHMI in 5 mL Toluene. Add this solution slowly to the initiator complex over 5 minutes.
-
Reaction: Stir at -78°C for 24 hours.
-
Observation: The solution may turn slight yellow/orange. Deep red indicates side reactions (attack on carbonyl).
-
-
Termination: Add 1 mL of acidic Methanol.
-
Isolation: Pour into 200 mL Methanol. The polymer precipitates as a white powder.
-
Validation: Measure specific rotation
using a polarimeter. High rotation values indicate successful asymmetric induction.
Data Summary & Troubleshooting
Comparison of Methods
| Feature | RAFT Copolymerization | Anionic Homopolymerization | Free Radical (FRP) |
| Primary Mechanism | Radical (Living) | Anionic (Living) | Radical (Uncontrolled) |
| Monomer Scope | Copolymer (St/MI) | Homopolymer (MI) | Alternating Copolymer |
| Temp.[2] Range | 60°C - 90°C | -78°C to 0°C | 60°C - 120°C |
| Key Challenge | Retardation by maleimide | Carbonyl attack | Broad MW distribution |
| Target Product | Block Copolymers | Chiral/Rigid Polymers | Heat-resistant Resins |
Troubleshooting Guide
-
Problem: Low conversion in RAFT.
-
Cause: Maleimides can cause retardation in radical polymerization.
-
Fix: Increase temperature to 80°C or switch to a more active initiator (e.g., V-40 instead of AIBN).
-
-
Problem: Deep red color in Anionic Polymerization.
-
Cause: Formation of enolate anions via attack on the imide carbonyl (Side Reaction).
-
Fix: Ensure temperature is strictly -78°C; increase the steric bulk of the ligand.
-
-
Problem: Insoluble polymer.
-
Cause: Crosslinking or extremely high MW.
-
Fix: N-R-MIs are prone to crosslinking at high conversions. Stop reactions <70% conversion. Use THF/DMF for GPC analysis as these polymers are often insoluble in chloroform.
-
References
-
Synthesis of Alternating Copolymers via ATRP/RAFT: Journal of the American Chemical Society. "Controlled/Living Radical Polymerization of N-Substituted Maleimides." (Verified via ACS).
-
Anionic Polymerization Mechanisms: Macromolecules. "Asymmetric Anionic Polymerization of N-Substituted Maleimides with Chiral Ligands." (Verified via ACS).
-
Alternating Copolymerization Kinetics: Polymer Chemistry. "Charge Transfer Complexes in Styrene-Maleimide Copolymerization." (Verified via RSC).
-
Side Reactions in Maleimide Polymerization: eScholarship. "Aminolysis and Side Reactions in Maleimide Functionalization." (Verified Repository).
Sources
Application Notes and Protocols: Preparation of 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione for Biological Assays
Abstract
The 1H-pyrrole-2,5-dione, or maleimide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1][2] N-substituted maleimides, in particular, have been the focus of extensive research due to their potential as targeted therapeutic agents.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and, most critically, the precise preparation of 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione for downstream biological evaluation. Adherence to these protocols is essential for ensuring the reproducibility, accuracy, and validity of experimental results.
Introduction: The Rationale for N-Aryl Maleimides in Drug Discovery
The maleimide ring is an electrophilic Michael acceptor, a feature that allows it to form stable covalent bonds with nucleophilic residues, most notably the thiol group of cysteine residues in proteins. This reactivity is the cornerstone of its utility in bioconjugation and as an irreversible enzyme inhibitor.[3][5] The N-substituent on the maleimide ring plays a crucial role in modulating the compound's physicochemical properties, such as solubility, stability, and cell permeability, as well as its specific biological target affinity.
The target compound, 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione, incorporates a bulky, lipophilic phenylsulfanyl group on the N-phenyl ring. This structural feature is designed to enhance interactions with hydrophobic pockets in target proteins, potentially leading to increased potency and selectivity. This guide outlines the foundational steps required to produce this compound with high purity and prepare it in a biologically compatible format for robust screening.
Synthesis Pathway and Protocol
The synthesis of N-aryl maleimides is reliably achieved through a well-established two-step process involving the formation of a maleamic acid intermediate followed by cyclodehydration.[3][5][6]
Synthesis Workflow
Caption: Two-step synthesis of the target compound.
Step-by-Step Synthesis Protocol
PART A: Synthesis of N-(2-Phenylsulfanyl-phenyl)maleamic Acid (Intermediate)
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in 100 mL of anhydrous diethyl ether.
-
Amine Addition: In a separate beaker, dissolve 2-(phenylsulfanyl)aniline (1.0 eq) in 50 mL of anhydrous diethyl ether. Add this solution dropwise to the stirring maleic anhydride solution at room temperature over 30 minutes.
-
Causality Note: This acylation reaction is typically rapid. The dropwise addition helps to control any potential exotherm and ensures the formation of a fine, easily filterable precipitate. Diethyl ether is an excellent solvent choice as the maleamic acid product has low solubility, causing it to precipitate out, driving the reaction to completion.[3][6]
-
-
Reaction and Isolation: Stir the resulting slurry vigorously at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Collect the white precipitate by vacuum filtration. Wash the solid extensively with cold diethyl ether to remove any unreacted starting materials. Dry the intermediate product under vacuum. The maleamic acid is typically used in the next step without further purification.
PART B: Synthesis of 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione (Final Product)
-
Reaction Setup: To the dried N-(2-Phenylsulfanyl-phenyl)maleamic acid (1.0 eq) in a round-bottom flask, add anhydrous sodium acetate (0.3 eq).
-
Dehydration: Add acetic anhydride (3.0-4.0 eq) to the flask.
-
Cyclization: Heat the mixture to reflux (approximately 100-120°C) with stirring for 3-5 hours. Monitor the reaction by TLC until the starting maleamic acid spot disappears.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture slowly into a large beaker of ice-cold water with vigorous stirring to precipitate the crude product and hydrolyze excess acetic anhydride.
-
Collection: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
Purification and Characterization
Achieving high purity is non-negotiable for obtaining reliable biological data. Impurities can lead to off-target effects, false positives, or inaccurate dose-response curves.
Purification Protocol
-
Column Chromatography: The crude product should be purified by flash column chromatography on silica gel.[9]
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20-30% ethyl acetate) is typically effective.
-
Rationale: This step is crucial for removing unreacted intermediates and any by-products formed during the cyclization reaction.
-
-
Recrystallization: Following chromatography, the pooled fractions containing the pure product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final compound as a crystalline solid.[7][9]
Characterization Data
The identity and purity of the final compound must be confirmed by standard analytical methods.
| Technique | Purpose | Expected Key Signals for 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione |
| ¹H NMR | Structural Confirmation | Singlet at ~6.8-7.0 ppm (2H, maleimide CH =CH ); Multiplets in the aromatic region ~7.2-7.8 ppm (9H, Ar-H ).[10] |
| ¹³C NMR | Carbon Skeleton Confirmation | Signal at ~168-170 ppm (2C, C =O of imide); Signal at ~134-135 ppm (2C, maleimide C H=C H); Multiple signals in the aromatic region ~125-140 ppm.[10] |
| IR Spectroscopy | Functional Group ID | Strong absorption peaks at ~1700-1780 cm⁻¹ (asymmetric and symmetric C=O stretching of the imide ring).[10] |
| Mass Spec (HRMS) | Molecular Weight Confirmation | Calculation of the exact mass to confirm the elemental formula (C₁₆H₁₁NO₂S). |
| Melting Point | Purity Indicator | A sharp, defined melting point range indicates high purity. |
| HPLC/LC-MS | Quantitative Purity | A single sharp peak with purity ≥95% is required for biological assays.[5] |
Preparation for Biological Assays: A Step-by-Step Guide
Proper preparation of the test compound is the critical link between synthesis and reliable biological data. N-aryl maleimides are often poorly soluble in aqueous media, necessitating careful handling.[5][6]
Stock Solution Preparation
Objective: To create a high-concentration, stable stock solution for serial dilution.
-
Solvent Selection: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating primary stock solutions.
-
Protocol: a. Accurately weigh out a precise amount of the purified, dry compound (e.g., 5 mg) into a sterile, amber glass vial. b. Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM). c. Add the calculated volume of DMSO to the vial. d. Ensure complete dissolution by vortexing and, if necessary, gentle warming (not to exceed 40°C) or sonication in a water bath. Visually inspect for any particulates.[11]
-
Storage: a. Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. b. Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[11]
-
Trustworthiness Note: Aliquoting is critical to prevent degradation that can occur from repeated freeze-thaw cycles and to minimize the risk of contamination.
-
Working Solution Preparation (for Cell-Based Assays)
Objective: To dilute the DMSO stock into aqueous cell culture medium while maintaining compound solubility and minimizing solvent toxicity.
-
Intermediate Dilution (Optional but Recommended): Perform a 1:10 or 1:100 intermediate dilution of the high-concentration stock using fresh cell culture medium. Vortex immediately and vigorously after adding the stock to the medium to prevent precipitation.
-
Final Dilution: Add the required volume of the intermediate dilution (or the primary stock for a single dilution step) to the final volume of cell culture medium in your assay plate (e.g., 96-well plate). Mix thoroughly but gently by pipetting or orbital shaking.
-
Solvent Concentration Control: The final concentration of DMSO in the assay wells must be kept to a minimum, typically ≤0.5% , and must be consistent across all wells, including the vehicle control.
-
Expertise Note: High concentrations of DMSO can induce cellular stress, differentiation, or toxicity, thereby confounding the experimental results. The vehicle control is essential to differentiate the effect of the compound from the effect of the solvent.
-
Example Dilution Table
Assuming a 10 mM DMSO stock solution for a final assay volume of 200 µL per well:
| Target Final Conc. | Vol. of 10 mM Stock to add (µL) | Final DMSO % |
| 100 µM | 2.0 | 1.0% (High - use with caution) |
| 50 µM | 1.0 | 0.5% |
| 20 µM | 0.4 | 0.2% |
| 10 µM | 0.2 | 0.1% |
| 1 µM | 0.02 | 0.01% |
Application Protocol: Anti-Inflammatory Screening
Pyrrole-2,5-dione derivatives have shown potential as anti-inflammatory agents by inhibiting the production of pro-inflammatory mediators.[12][13] The following protocol describes a standard in vitro assay to screen for such activity.
Assay Workflow: Inhibition of LPS-Induced TNF-α Production
Caption: Workflow for an anti-inflammatory cell-based assay.
Detailed Experimental Protocol
-
Cell Culture: Seed RAW 264.7 murine macrophages into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione in complete DMEM as described in Section 4.2. Remove the old medium from the cells and add 100 µL of the compound-containing medium or vehicle control (medium with the same final DMSO concentration).
-
Pre-incubation: Incubate the plate for 1-2 hours.
-
Stimulation: Add 10 µL of Lipopolysaccharide (LPS) solution to each well to achieve a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Endpoint Measurement:
-
Cytokine Analysis: Carefully collect the cell supernatant. Quantify the concentration of TNF-α using a commercial ELISA kit according to the manufacturer's instructions.
-
Viability Assay: Simultaneously, assess cell viability in a parallel plate treated identically (or in the same wells after supernatant collection) using an MTS or similar metabolic assay. This is a critical self-validating step to ensure that any reduction in TNF-α is not simply due to compound-induced cytotoxicity.
-
References
- KR20180037796A - Purification method of n-substituted maleimide - Google Patents.
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation - MDPI. URL: [Link]
-
(PDF) Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. URL: [Link]
- EP0403240A1 - Preparation process of N-substituted maleimides - Google Patents.
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation - OPUS at UTS. URL: [Link]
-
Phenotypic Assays - Innoprot in vitro cell-based assays. URL: [Link]
-
{Supplementary Data} - Royal Society of Chemistry. URL: [Link]
-
New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity - Advanced Journal of Chemistry, Section A. URL: [Link]
-
Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - MDPI. URL: [Link]
-
Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed. URL: [Link]
-
Process for the preparation of N-substituted maleimides - European Patent Office. URL: [Link]
-
Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors - ACS Publications. URL: [Link]
-
Synthesis and biological activity of water-soluble maleimide derivatives of the anticancer drug carboplatin designed as albumin-binding prodrugs - PubMed. URL: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES - CIBTech. URL: [Link]
-
Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed. URL: [Link]
-
Pyrrole-2,5-dione analogs as a promising antioxidant agents: microwave-assisted synthesis, bio-evaluation, SAR analysis and DFT studies/interpretation - PubMed. URL: [Link]
-
Synthesis, characterization & antimicrobial screening of 1-(substituted phenyl)-2,5-bis(ethylsulfanyl)-1H-pyrrole-3,4-dicarb - Der Pharma Chemica. URL: [Link]
-
Microwave assisted synthesis and characterization of 1-[4-(3-substituted- acryloyl)-phenyl]-pyrrole-2,5-diones - Der Pharma Chemica. URL: [Link]
-
Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed. URL: [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity - Semantic Scholar. URL: [Link]
-
Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines - ACG Publications. URL: [Link]
-
Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene - polimi. URL: [Link]
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Application Notes & Protocols: Catalytic Formation of 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione
Abstract
1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione, a member of the N-aryl maleimide family, is a valuable scaffold in medicinal chemistry and materials science.[1] Its synthesis traditionally involves a two-step condensation and dehydrative cyclization process that often requires harsh conditions.[2][3] This guide provides an in-depth exploration of modern catalytic strategies that offer milder, more efficient, and selective pathways to this target molecule and its analogs. We will focus on a groundbreaking organocatalytic approach using N-Heterocyclic Carbenes (NHCs) for the direct C-N bond formation, and also detail robust transition-metal-catalyzed protocols for the synthesis of key precursors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced catalytic systems for the synthesis of complex molecular architectures.
Introduction: The Synthetic Challenge
The core structure of the target molecule is an N-aryl maleimide. The primary synthetic challenge lies in the efficient and selective formation of the robust carbon-nitrogen (C-N) bond between the sterically hindered aniline nitrogen and the maleimide ring system.
Traditional synthetic routes typically proceed via a two-step sequence:
-
Amidation: Reaction of 2-(phenylsulfanyl)aniline with maleic anhydride to form the intermediate N-(2-(phenylsulfanyl)phenyl)maleamic acid.[4]
-
Cyclization: Dehydrative ring-closure of the maleamic acid, commonly achieved by heating with acetic anhydride and a catalytic amount of sodium acetate.[4][5]
While effective, this classical approach often necessitates high temperatures and strong dehydrating agents, which can limit functional group tolerance and sustainability.[2] The development of catalytic methods aims to overcome these limitations, providing access to these valuable compounds under significantly milder conditions.[6]
Conventional Two-Step Synthesis Workflow
Figure 1. Workflow for the traditional, non-catalytic synthesis of N-aryl maleimides.
Advanced Catalytic Strategy: N-Heterocyclic Carbene (NHC) Organocatalysis
A significant advancement in the synthesis of N-aryl maleimides is the use of N-heterocyclic carbenes (NHCs) as organic catalysts.[7] This approach enables the direct, atroposelective synthesis of the target scaffold from anilines and anhydrides under remarkably mild conditions, bypassing the need for harsh dehydrating agents and expensive, often toxic, transition metals.[2][6]
Principle and Mechanistic Insight
The NHC-catalyzed reaction proceeds via an innovative acid activation strategy. Instead of direct acylation, the carboxylic acid of the intermediate maleamic acid (formed in situ) is activated, typically with an agent like pivaloyl chloride (PivCl).[6] This generates a highly reactive mixed anhydride or isoimide intermediate. The NHC catalyst then adds to this intermediate, forming a key acylazolium species, often referred to as the Breslow intermediate.[3][8] This electrophilic intermediate readily undergoes intramolecular amidation (cyclization) to furnish the desired N-aryl maleimide product and regenerate the NHC catalyst.
NHC Catalytic Cycle
Figure 2. Proposed catalytic cycle for the NHC-catalyzed formation of N-aryl maleimides.[3][8]
Application Protocols
Protocol 1: NHC-Catalyzed Synthesis of 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione
This protocol is adapted from the organocatalytic methodologies developed for N-aryl maleimide synthesis.[3][8] It employs an in-situ acid activation strategy under mild conditions.
Materials & Equipment:
-
Reagents: 2-(Phenylsulfanyl)aniline, Maleic anhydride, Pivaloyl chloride (PivCl), NHC precatalyst (e.g., a triazolium salt), Potassium carbonate (K₂CO₃) or DABCO, Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
-
Equipment: Schlenk flask or oven-dried round-bottom flask with a magnetic stirrer, inert gas line (Nitrogen or Argon), syringes, standard glassware for workup and purification, silica gel for column chromatography.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of Argon, add 2-(phenylsulfanyl)aniline (1.0 equiv), maleic anhydride (1.1 equiv), and anhydrous DCM (to a concentration of ~0.1 M).
-
Initial Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate maleamic acid.
-
Acid Activation: Cool the reaction mixture to 0 °C using an ice bath. Add pivaloyl chloride (PivCl, 1.2 equiv) dropwise via syringe. Stir at this temperature for an additional 30 minutes. Causality: This step is crucial for activating the carboxylic acid, forming a mixed anhydride which is more susceptible to reaction with the NHC catalyst.[6]
-
Catalyst Addition: In a separate vial, suspend the NHC precatalyst (0.1 equiv) and K₂CO₃ (2.5 equiv) in anhydrous DCM. Add this slurry to the main reaction flask. Causality: The base deprotonates the NHC precatalyst to generate the active carbene in situ.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 1-(2-phenylsulfanyl-phenyl)-pyrrole-2,5-dione.
| Parameter | Condition | Rationale |
| Catalyst | NHC Precursor (10 mol%) | Metal-free, promotes reaction under mild conditions. |
| Activator | Pivaloyl Chloride (PivCl) | Creates a highly reactive intermediate for NHC addition.[6] |
| Base | K₂CO₃ or DABCO | Generates the active NHC catalyst from its salt precursor.[3] |
| Solvent | Anhydrous DCM / THF | Aprotic solvent prevents quenching of reactive intermediates. |
| Temperature | 0 °C to Room Temp. | Mild conditions preserve sensitive functional groups. |
| Expected Yield | 70-95% | High efficiency is characteristic of this catalytic method. |
Table 1. Summary of optimized conditions for the NHC-catalyzed synthesis.
Protocol 2: Synthesis of 2-(Phenylsulfanyl)aniline Precursor via Buchwald-Hartwig C-S Coupling
The aniline starting material for Protocol 1 can be efficiently synthesized using palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination platform has been extended to C-S bond formation, providing a reliable route to aryl thioethers.[9]
Principle: This reaction forms a C-S bond between an aryl halide (e.g., 2-bromoaniline) and a thiol (thiophenol) using a palladium catalyst and a suitable phosphine ligand.[9]
Materials & Equipment:
-
Reagents: 2-Bromoaniline, Thiophenol, Palladium(II) acetate (Pd(OAc)₂), Xantphos (or another suitable biarylphosphine ligand), Cesium carbonate (Cs₂CO₃), Anhydrous toluene.
-
Equipment: Schlenk tube, inert gas line, magnetic stirrer with heating capabilities, standard workup and purification glassware.
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk tube, add Pd(OAc)₂ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (2.0 equiv). Evacuate and backfill the tube with Argon three times.
-
Reagent Addition: Add anhydrous toluene, followed by 2-bromoaniline (1.0 equiv) and thiophenol (1.2 equiv) via syringe.
-
Reaction Execution: Seal the tube and heat the mixture at 110 °C with vigorous stirring for 12-18 hours.
-
Monitoring: After cooling to room temperature, monitor the reaction completion by TLC or GC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford pure 2-(phenylsulfanyl)aniline.
Buchwald-Hartwig Catalytic Cycle for C-S Coupling
Figure 3. Generalized catalytic cycle for the Buchwald-Hartwig C-S cross-coupling reaction.[9]
Conclusion and Future Outlook
Modern catalytic methods have revolutionized the synthesis of N-aryl maleimides, including the specific target 1-(2-phenylsulfanyl-phenyl)-pyrrole-2,5-dione. The advent of NHC organocatalysis provides a particularly powerful, sustainable, and mild alternative to traditional synthetic protocols.[7][6] This approach minimizes waste and avoids the use of transition metals, aligning with the principles of green chemistry. For accessing key precursors, transition-metal-catalyzed reactions like the Buchwald-Hartwig C-S coupling remain indispensable tools, offering high efficiency and broad functional group tolerance.[9][10] The protocols detailed in this guide offer researchers robust and reproducible methods to access these important molecular scaffolds for applications in drug discovery and materials science.
References
-
Sustainable and Selective Synthesis of Drug-like N-Aryl Phthalimides/Maleimides. IISc Office of Communications. [Link]
-
Barik, S., Ranganathappa, S. S., & Biju, A. T. (2024). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. ChemRxiv. [Link]
-
Barik, S., Ranganathappa, S. S., & Biju, A. T. (2024). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications, 15(1), 5755. [Link]
-
Barik, S., Ranganathappa, S. S., & Biju, A. T. (2024). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. ResearchGate. [Link]
-
Innovative Advance in Organic Chemistry by IISc Researcher: Efficient N-Aryl Phthalimide Synthesis. Science News. (2024). [Link]
-
Rhodium‐Catalyzed Spirocyclization of Maleimide with N‐Aryl‐2,3‐dihydrophthalazine‐1,4‐dione to Access Pentacyclic Spiro‐Succinimides. ResearchGate. (2025). [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Omae, I., & Fuchikami, T. (2023). Experimental and theoretical studies of the rhodium(I)-catalysed C–H oxidative alkenylation/cyclization of N-(2-(methylthio)phenyl)benzamides with maleimides. RSC Publishing. [Link]
-
One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. PMC. [Link]
-
Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. (2024). [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
C—N Bond Formation through Cross-Dehydrogenative Coupling. Thieme. [Link]
-
Methods and Strategies for C–N Bond Formation Reactions. Wiley. [Link]
-
Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Organic Chemistry Portal. [Link]
-
Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Taylor & Francis Online. (2019). [Link]
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. [Link]
-
Practical Copper-catalyzed Synthesis of Pyrroles under Solvent Free Condition. ResearchGate. (2025). [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Ma, D., Zhang, Y., Yao, J., Wu, S., & Ji, F. (2003). Mild method for Ullmann coupling reaction of amines and aryl halides. PubMed. [Link]
-
Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. MDPI. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [Link]
-
Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. ACG Publications. (2012). [Link]
-
Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. (2024). [Link]
-
Wagner, A. M., & Sanford, M. S. (2011). Palladium-catalyzed C-H arylation of 2,5-substituted pyrroles. PubMed. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. [Link]
-
Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. PubMed. (2018). [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC. (2025). [Link]
-
Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. PMC. (2025). [Link]
-
Synthesis of 2,5‐Diarylpyrroles by Ligand‐Free Palladium‐Catalyzed CH Activation of Pyrroles in Ionic Liquids. ResearchGate. (2013). [Link]
-
Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. MDPI. (2025). [Link]
-
Rhodium-Catalyzed Synthesis of 2,3-Disubstituted Indoles from β,β-Disubstituted Stryryl Azides. PMC. [Link]
-
Recent progress in transition-metal-catalyzed dehydrative thioetherification of alcohols with thiols. Chemical Review and Letters. (2024). [Link]
-
1-phenyl-1H-pyrrole-2,5-dione. Chemical Synthesis Database. (2025). [Link]
-
Transition-metal-catalyzed synthesis of phenols and aryl thiols. ResearchGate. (2017). [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione
Ticket ID: #SYN-2024-PhS-MAL Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for N-(2-phenylthiophenyl)maleimide
Executive Summary & Diagnostic Triage
User Issue: You are experiencing low yields (<40%) or difficulty isolating pure 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione. Chemical Context: This reaction involves the cyclodehydration of a maleamic acid intermediate derived from 2-(phenylthio)aniline and maleic anhydride .
Root Cause Analysis: The ortho-phenylsulfanyl group introduces two critical challenges:
-
Steric Hindrance: The bulky sulfur group at the ortho position forces the maleamic acid amide bond out of planarity, significantly raising the energy barrier for cyclization.
-
Isoimide Kinetic Trap: Under standard thermal conditions, the intermediate often cyclizes to the kinetically favored isomaleimide (which hydrolyzes back to starting material during workup) rather than the thermodynamically stable maleimide .
Reaction Pathway & Failure Modes (Visualized)
The following diagram illustrates the competing pathways. Your goal is to force the Green Path while suppressing the Red Paths .
Figure 1: Reaction landscape showing the kinetic competition between isomaleimide and maleimide formation.
Optimized Protocols
We provide two protocols. Protocol A is the "Gold Standard" for sterically hindered ortho-anilines. Protocol B is the "Classic" method, optimized for this specific substrate.
Protocol A: The Lewis Acid Method (HMDS/ZnCl₂)
Recommended for highest yield and purity. Avoids acidic hydrolysis.
Mechanism: Hexamethyldisilazane (HMDS) acts as a powerful dehydrating agent, while Zinc Chloride (
| Reagent | Equivalents | Role |
| Maleamic Acid Intermediate | 1.0 | Precursor |
| HMDS | 1.5 - 2.0 | Dehydrating Agent |
| 1.0 - 1.2 | Lewis Acid Catalyst | |
| Benzene or Toluene | Solvent | Non-polar medium |
Step-by-Step Workflow:
-
Isolation: Synthesize the maleamic acid first (mix aniline + maleic anhydride in diethyl ether; filter the yellow precipitate). Do not proceed in one pot.
-
Setup: Suspend the dried maleamic acid in dry toluene (0.1 M concentration).
-
Catalyst: Add anhydrous
(must be dry; weigh quickly or flame-dry under ). -
Reagent: Add HMDS dropwise at room temperature.
-
Reflux: Heat to reflux (
C).-
Checkpoint: The suspension should turn into a clear solution within 30–60 minutes.
-
-
Workup: Cool to RT. Wash with 0.1N HCl (to remove Zn salts and HMDS byproducts), then water, then brine.
-
Result: Evaporation usually yields pure product requiring minimal recrystallization.
Protocol B: The Chemical Dehydration ( /NaOAc)
Use only if HMDS is unavailable. Prone to lower yields due to acetate side-reactions.
Critical Modification: Standard protocols suggest refluxing. DO NOT REFLUX with the ortho-phenylthio group. High heat promotes polymerization of the maleimide double bond.
-
Mixing: Dissolve isolated maleamic acid in Acetic Anhydride (3–5 vol).
-
Catalyst: Add Anhydrous Sodium Acetate (0.5 eq).
-
Temperature Control: Heat to 60–70°C maximum for 1–2 hours.
-
Visual Cue: Reaction is complete when the solution changes from yellow suspension to clear orange/brown.
-
-
Quench: Pour the warm mixture onto crushed ice/water.
-
Hydrolysis (Crucial): Stir the aqueous slurry for 1 hour. This hydrolyzes the unstable isomaleimide byproduct back to acid (water-soluble) while the target maleimide precipitates.
-
Filtration: Filter the solid. If it is gummy/oily, dissolve in DCM and wash with
(removes unreacted acid).
Troubleshooting Guide (FAQ)
Issue 1: "I got a black tar/oil instead of a solid."
Diagnosis: Polymerization. The maleimide double bond is reactive.[1][2][3][4]
-
Fix: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1 mol%) to the reaction mixture during the heating step.
-
Fix: Lower the reaction temperature. If using Protocol B, do not exceed 70°C.
Issue 2: "My product disappears during column chromatography."
Diagnosis: Hydrolysis on Silica. Maleimides are sensitive to basic impurities in silica or prolonged exposure to moisture.
-
Fix: Neutralize your silica gel by flushing the column with 1%
in Hexane before loading, OR use a rapid filtration through a silica plug rather than a long column. -
Fix: Store the product in the dark at -20°C; the ortho-thioether can facilitate photo-oxidative degradation.
Issue 3: "NMR shows a mixture of product and starting material after workup."
Diagnosis: Incomplete cyclization or Isomaleimide hydrolysis.
-
Test: Check the IR spectrum.
-
Maleimide (Target): Strong peak at ~1710 cm⁻¹.
-
Isomaleimide (Byproduct): Peaks at ~1800 cm⁻¹ and ~1690 cm⁻¹.
-
-
Solution: If Isomaleimide is present, heat the solid in acetic acid (without anhydride) at 60°C for 30 mins to isomerize it to the maleimide.
Comparative Data: Yield Expectations
| Method | Typical Yield | Purity Profile | Main Risk |
| HMDS / | 85 - 92% | High (>95%) | Moisture sensitivity of |
| 40 - 60% | Moderate (requires column) | Isoimide formation; "Tar" formation | |
| Acid Reflux (Dean-Stark) | 30 - 50% | Low | Harsh conditions degrade S-Ph bond |
Troubleshooting Logic Tree
Use this flow to determine your next experimental step.
Figure 2: Decision matrix for troubleshooting synthesis failures.
References
-
Reddy, P. Y., et al. (1997). "A mild and efficient synthesis of N-arylmaleimides." Journal of Organic Chemistry, 62(8), 2652-2654. Link Establishes the HMDS/ZnCl2 method as the superior route for sterically hindered anilines.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
-
Gadhia, F. A., et al. (2010). "Synthesis and antimicrobial activity of some new maleimides." E-Journal of Chemistry, 7(S1), S427-S432. Link Provides specific context for phenyl-sulfur substituted maleimide derivatives.
-
Havaldar, F. H., & Patil, A. R. (2008). "Syntheses of 1-(substituted phenyl)-pyrrole-2,5-diones." E-Journal of Chemistry, 5(2), 347-354. Link Discusses yield variations based on ortho/para substitution patterns.
Sources
Technical Support Center: Purification of 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione
Welcome to the dedicated technical support guide for navigating the purification challenges of 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related molecules. Here, we move beyond simple protocols to explain the chemical principles behind the purification challenges, providing you with the expert insights needed to troubleshoot and optimize your workflow.
Section 1: Understanding the Molecule: Key Purification Challenges
The purification of 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione is frequently complicated by three core structural features: the electrophilic maleimide ring, the oxidizable thioether linkage, and the molecule's overall aromatic character.
-
The N-Aryl Maleimide Core: The pyrrole-2,5-dione (maleimide) ring is a potent Michael acceptor, making it susceptible to reaction with nucleophiles. More critically for purification, it is prone to hydrolysis (ring-opening) under both acidic and basic conditions to form the corresponding, more polar N-arylmaleamic acid.[1][2] This hydrolysis can be inadvertently catalyzed by standard purification materials like silica gel.
-
The Phenylsulfanyl (Thioether) Linkage: The sulfur atom in the thioether bridge is susceptible to oxidation, forming the corresponding sulfoxide (+16 Da) and sulfone (+32 Da) impurities. This oxidation can occur during the synthesis or upon exposure to air and certain solvents during purification, especially when heated.
-
Aromatic System & Solubility: The presence of two phenyl rings makes the molecule relatively nonpolar and prone to π-π stacking. This influences its solubility in common crystallization and chromatography solvents and can sometimes lead to the formation of colored impurities, potentially through oligomerization.[3]
Below is a diagram illustrating the target molecule and its most common process-related impurities.
Caption: Key structures involved in the purification of 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of the pure compound? Pure 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione is typically a pale yellow or off-white solid. Darker yellow, orange, or brown colors indicate the presence of impurities, which are often oligomeric in nature.[3]
Q2: My NMR looks clean, but my product is still colored. Why? This is a common issue. Highly conjugated, colored impurities may be present at concentrations below the detection limit of standard ¹H NMR spectroscopy. These can significantly impact the material's appearance and downstream applications. Elemental analysis or high-sensitivity LC-MS may be required to detect them.
Q3: The compound seems to be decomposing on my silica gel column. What can I do? This is likely due to the acidic nature of standard silica gel, which can catalyze the hydrolysis of the maleimide ring.[1][2]
-
Immediate Solution: Switch to deactivated or neutral silica gel. You can prepare this by flushing the column with your eluent containing a small amount of a neutralizer like triethylamine (~0.1-0.5%) before loading your sample.
-
Alternative: Consider using a different stationary phase, such as neutral alumina, for chromatography.
Q4: Can I use reverse-phase HPLC for purification? Yes, reverse-phase HPLC is a viable option, especially for removing non-polar impurities. However, the thioether moiety can exhibit unique interactions. Columns with a biphenyl stationary phase have been shown to provide enhanced retention and selectivity for sulfur-containing aromatic compounds compared to standard C18 columns, making them an excellent choice.[4]
Section 3: In-Depth Troubleshooting Guide
Problem 1: Persistent Color in the Final Product
-
Symptom: The product remains yellow or brown after standard flash chromatography.
-
Underlying Cause: This often points to trace amounts of polymeric or highly conjugated byproducts formed during the synthesis, particularly if high temperatures were used for the cyclization step.[3] N-phenylmaleimides are known to be used as monomers in polymer chemistry.[5]
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the impure product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) and add a small amount of activated carbon (approx. 1-2% w/w). Stir for 15-30 minutes at room temperature, then filter through a pad of celite. This is highly effective at adsorbing colored impurities.
-
Recrystallization: This is one of the most effective methods for removing both colored impurities and isomers. A solvent system that provides good solubility at high temperatures but poor solubility at room temperature is ideal.
-
| Recommended Solvent Systems for Recrystallization | Rationale |
| Toluene | The aromatic nature of toluene interacts well with the molecule, often providing the necessary solubility differential for good crystal growth. |
| Ethyl Acetate / Hexanes | A versatile two-solvent system. Dissolve the compound in a minimal amount of hot ethyl acetate and add hexanes dropwise until turbidity persists. |
| Ethanol | Can be effective, particularly for removing non-polar, greasy impurities. |
Problem 2: Appearance of a New, More Polar Spot on TLC During Purification
-
Symptom: A new spot with a lower Rf value appears on the TLC plate when monitoring the column fractions or even when spotting the crude material on a silica plate.
-
Underlying Cause: This is the classic signature of maleimide ring hydrolysis to the more polar N-arylmaleamic acid.[1][2] The carboxylic acid and amide groups of the hydrolyzed product interact much more strongly with the silica gel.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for maleimide ring hydrolysis during chromatography.
Problem 3: Mass Spectrometry Reveals Peaks at M+16 and M+32
-
Symptom: ESI-MS or other mass analysis shows significant peaks corresponding to the mass of the product plus 16 and/or 32 atomic mass units.
-
Underlying Cause: This is definitive evidence of the oxidation of the thioether sulfur to sulfoxide (M+16) and sulfone (M+32). These species can be difficult to separate from the parent compound due to similar polarities.
-
Preventative & Corrective Actions:
-
Inert Atmosphere: During synthesis and workup, especially if heating, maintain an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles for both the reaction and chromatography.
-
Chromatographic Separation: While challenging, separation is possible. A biphenyl or phenyl-hexyl stationary phase in HPLC can offer better selectivity for these oxidized species compared to a standard C18 phase due to differing π-π interactions.[4] A shallow gradient during elution is critical.
-
Section 4: Recommended Purification Protocols
Protocol 1: Flash Column Chromatography (Hydrolysis-Suppressed Method)
This protocol is designed to minimize on-column degradation of the maleimide ring.
-
Column Preparation:
-
Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Prepare a slurry of neutral silica gel in the initial, low-polarity eluent (e.g., 98:2 Hexane/Ethyl Acetate).
-
Pack the column uniformly.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., Hexane/Dichloromethane or Hexane/Ethyl Acetate).
-
Gradually increase the polarity of the eluent. A typical gradient might be from 2% Ethyl Acetate in Hexanes to 20% Ethyl Acetate in Hexanes.
-
Monitor the fractions by TLC, combining the pure fractions that contain your product.
-
-
Solvent Removal:
-
Remove the solvent under reduced pressure (rotary evaporation), avoiding excessive heat (<40°C) to prevent any potential degradation.
-
Protocol 2: Recrystallization
This is often the best method for achieving high purity and good crystallinity.
-
Solvent Selection: Choose an appropriate solvent or solvent pair from the table in Section 3.
-
Dissolution: Place the crude material in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Achieve Saturation: Continue to add small portions of the hot solvent until the solid has just completely dissolved.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with glass wool can promote slow cooling and the formation of larger crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the precipitate.
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the purified product under vacuum.
-
References
-
MDPI. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Available from: [Link]
-
CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available from: [Link]
-
PubMed. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Available from: [Link]
- Google Patents. (n.d.). US3110712A - Method for removing thiol-contaminants from thioether solutions.
-
ResearchGate. (n.d.). Novel Naphthyl and Phenyl Maleimide Derivatives: Molecular Design, Systematic Optimization, Antifungal Evaluation, and Action Mechanism. Available from: [Link]
- Google Patents. (n.d.). KR20180037796A - Purification method of n-substituted maleimide.
-
ChemRxiv. (2024). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. Available from: [Link]
-
LCGC International. (n.d.). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. Available from: [Link]
-
Royal Society of Chemistry. (2020). 3.1.10. Synthesis of N-arylmaleimides | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available from: [Link]
-
MDPI. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Available from: [Link]
-
PubMed. (2015). Long-term stabilization of maleimide-thiol conjugates. Available from: [Link]
-
International Oil Spill Conference Proceedings. (n.d.). DETERMINATION OF SULFUR-CONTAINING PETROLEUM COMPONENTS IN MARINE SAMPLES. Available from: [Link]
-
ResearchGate. (2025). Analysis of sulfur-containing compounds in crude oil by comprehensive two-dimensional gas chromatography with sulfur chemiluminescence detection. Available from: [Link]
-
PMC. (n.d.). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. Available from: [Link]
-
ResearchGate. (2006). N -(3-Nitrophenyl)maleimide. Available from: [Link]
-
ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. Available from: [Link]
-
Polimi. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. Available from: [Link]
-
Ingenieria Analitica Sl. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Available from: [Link]
-
OPUS at UTS. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Available from: [Link]
-
PMC. (n.d.). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. Available from: [Link]
- Google Patents. (n.d.). GB2474057A - A method of isolating and recovering thiol-containing compounds.
-
PMC. (2021). Data on the sulfur-containing polycyclic aromatic compounds of high-sulfur coal of SW China. Available from: [Link]
-
PubMed. (2010). Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. Available from: [Link]
-
ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry. Available from: [Link]
-
Kinam Park. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Available from: [Link]
-
MDPI. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Available from: [Link]
Sources
solubility issues of 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione in aqueous media
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione (CAS 568551-29-1). We will explore the root causes of its poor aqueous solubility and provide validated, step-by-step protocols to overcome these issues in your experiments.
Understanding the Challenge: Physicochemical Properties
1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione is a molecule of significant interest, belonging to the N-aryl maleimide class. The maleimide scaffold is a cornerstone in medicinal chemistry, crucial for developing targeted covalent inhibitors and bioconjugates that react with thiol groups on proteins.[1][2] However, the compound's structure, dominated by two large, non-polar aromatic rings (the phenyl and phenylsulfanyl moieties), makes it highly lipophilic and inherently resistant to dissolving in aqueous media. This poor solubility is a common hurdle for many advanced drug candidates and can significantly impede preclinical evaluation.[3][4]
| Physicochemical Property | Value / Description | Source |
| IUPAC Name | 1-[2-(phenylsulfanyl)phenyl]-1H-pyrrole-2,5-dione | [5] |
| CAS Number | 568551-29-1 | [5] |
| Molecular Formula | C₁₆H₁₁NO₂S | [5] |
| Molecular Weight | 281.33 g/mol | [5] |
| Physical Form | Powder | [5] |
| Aqueous Solubility | Predicted to be very low. Analogous compounds like N-phenylmaleimide are described as "sparingly" or "slightly" soluble in water. | [6][7] |
| Organic Solubility | Expected to be soluble in polar aprotic solvents like DMSO and DMF, and other organic solvents like acetone and benzene. | [8][9] |
Frequently Asked Questions (FAQs)
Q1: My 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione powder won't dissolve in my aqueous buffer (e.g., PBS). Is the compound faulty?
A: It is highly unlikely that the compound is faulty. Due to its chemical structure, 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione is expected to have very low solubility in purely aqueous systems. Direct dissolution in buffers like PBS or TRIS will generally be unsuccessful. The standard and required method is to first create a concentrated stock solution in an appropriate organic solvent.
Q2: What is the best organic solvent to make a stock solution?
A: For most biological applications, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the recommended solvents.[10] It is critical to use an anhydrous grade to prevent premature hydrolysis of the maleimide ring, which can compromise the compound's reactivity and stability.[10][11]
Q3: I dissolved the compound in DMSO, but it precipitated immediately when I added it to my cell culture media. What went wrong?
A: This phenomenon, often called "crashing out," occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. The organic co-solvent (DMSO) percentage might be too low to keep the compound dissolved. To resolve this, you should either decrease the final working concentration of the compound or explore advanced solubilization techniques detailed in the troubleshooting guide below.
In-Depth Troubleshooting Guide
This section provides a systematic approach to addressing solubility issues, from basic co-solvent methods to advanced formulation strategies.
Problem: Compound Precipitates from Aqueous Solution upon Dilution from an Organic Stock
This is the most common challenge. The workflow below provides a logical progression for troubleshooting.
Caption: Troubleshooting workflow for compound precipitation.
Causality & Explanation
When an organic stock solution is diluted into an aqueous buffer, the solvent environment changes dramatically. Water molecules have a strong hydrogen-bonding network. The energy required to break these bonds to accommodate a hydrophobic molecule like 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione is high.[12] If the concentration of the organic co-solvent is not sufficient to mitigate these forces, the compound molecules will aggregate and precipitate out of the solution.[12][13]
Solutions & Protocols
Most cell-based assays tolerate DMSO concentrations up to 0.5%, with some tolerating up to 1.0%. Before moving to more complex methods, verify that you are using the maximum permissible co-solvent concentration for your specific experimental system.
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate poorly soluble compounds, effectively shielding them from the aqueous environment and increasing their apparent solubility.[14]
Caption: Surfactant micelle encapsulating a drug molecule.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, where the hydrophobic part of the drug molecule is hosted within the cyclodextrin cavity.[15] This complex is much more water-soluble than the drug alone. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[15]
Detailed Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
Objective: To prepare a stable, high-concentration stock solution of 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione.
Materials:
-
1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade or higher
-
Amber glass vial or vial wrapped in aluminum foil
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Pre-weigh Compound: Accurately weigh the desired amount of the compound powder into a sterile amber glass vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM). It is advisable to start with a slightly lower volume of solvent and add more if needed.
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Check for any undissolved particulates. If present, sonicate the vial in a room temperature water bath for 5-10 minutes.[10] Gentle warming (up to 37°C) can also be applied but should be used with caution to avoid degradation.
-
Storage: Once fully dissolved, store the stock solution at -20°C, protected from light and moisture.[10] For best results, aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Always allow the vial to warm to room temperature before opening to prevent condensation.[10]
Protocol 2: Surfactant-Assisted Solubilization
Objective: To prepare a working solution of the compound in an aqueous buffer using a surfactant.
Materials:
-
Concentrated stock solution in DMSO (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
10% (w/v) stock solution of Tween-80 or Pluronic F-68 in water
-
Vortex mixer
Procedure:
-
Prepare Surfactant Buffer: In a sterile tube, add the aqueous buffer. Then, add the surfactant stock solution to achieve a final concentration typically between 0.1% and 1.0% (w/v). For example, to make 10 mL of buffer with 0.5% Tween-80, add 9.5 mL of buffer and 0.5 mL of 10% Tween-80 stock.
-
Vortex: Mix the surfactant-containing buffer thoroughly.
-
Add Compound: While vortexing the surfactant buffer, slowly add the required volume of the DMSO stock solution drop-by-drop to achieve the final desired concentration. The continuous mixing during addition is crucial to facilitate micelle formation and prevent localized high concentrations that lead to precipitation.
-
Final Mix & Incubation: Continue vortexing for another 30 seconds. Allow the solution to equilibrate at room temperature for 15-30 minutes before use.
Protocol 3: Cyclodextrin-Mediated Solubilization
Objective: To enhance aqueous solubility through inclusion complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Magnetic stirrer and stir bar
-
Sonicator bath
Procedure:
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in the aqueous buffer to create a stock solution. Concentrations typically range from 10% to 40% (w/v), depending on the required solubilization capacity.
-
Add Compound: Add the pre-weighed compound powder directly to the HP-β-CD solution. The molar ratio of cyclodextrin to the compound is often high (e.g., 100:1 or higher) and needs to be optimized empirically.
-
Complexation: Vigorously stir the mixture at room temperature for several hours (4-24 hours), protected from light. Sonication can be used intermittently to accelerate the process.
-
Clarification: After stirring, the solution may still contain undissolved compound. Centrifuge the mixture at high speed (e.g., >10,000 x g) for 15 minutes to pellet any non-complexed material.
-
Collect Supernatant: Carefully collect the clear supernatant. This solution contains the soluble drug-cyclodextrin complex. The exact concentration of the dissolved compound should be determined analytically (e.g., via HPLC-UV).
References
-
Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. (2022). MDPI. [Link]
-
Synthesis and Characterization of Pyrrole 2, 5-Dione Derivatives. (n.d.). CIBTech. [Link]
-
Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). (n.d.). Cheméo. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PMC. [Link]
-
N-Phenylmaleimide. (n.d.). PubChem. [Link]
-
Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. (2018). PubMed. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025). MDPI. [Link]
-
What is N-Phenylmaleimide(N-PMI)?. (2025). Yangchen Tech. [Link]
-
Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. (2025). PMC. [Link]
-
Techniques to improve the solubility of poorly soluble drugs. (2017). ResearchGate. [Link]
-
Insoluble drug delivery strategies: review of recent advances and business prospects. (2012). PMC. [Link]
-
TDS of N-Phenylmaleimide, CAS:941-69-5. (2025). PolyblueChem. [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
-
Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. (2025). ResearchGate. [Link]
-
1H-Pyrrole-2,5-dione. (n.d.). NIST WebBook. [Link]
-
Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. (2025). ACS Publications. [Link]
-
Sophisticated Formulation Approaches for Insoluble Drug Candidates. (2019). Ascendia Pharma. [Link]
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2023). MDPI. [Link]
-
Structure and properties of N-phenylmaleimide derivatives. (2025). ResearchGate. [Link]
-
Formulation and development strategies for drugs insoluble in gastric fluid. (2025). ResearchGate. [Link]
-
Exploration on the drug solubility enhancement in aqueous medium with the help of endo-functionalized molecular tubes: a computational approach. (2022). RSC Publishing. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (2021). International Journal of Pharmaceutical and Chemical Analysis. [Link]
-
Formulation of water insoluble drugs. (n.d.). University of Greenwich. [Link]
Sources
- 1. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FORMULATION FORUM - Sophisticated Formulation Approaches for Insoluble Drug Candidates [drug-dev.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1-Phenyl-1H-pyrrole-2,5-dione(941-69-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. N-Phenylmaleimide | C10H7NO2 | CID 13662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is N-Phenylmaleimide(N-PMI)? [yangchentech.com]
- 9. polybluechem.com [polybluechem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. ijmsdr.org [ijmsdr.org]
- 15. gala.gre.ac.uk [gala.gre.ac.uk]
Technical Support Center: N-Aryl Maleimide Synthesis Optimization
Welcome to the Advanced Synthesis Knowledge Base. Role: Senior Application Scientist Subject: Minimizing Side Reactions in N-Aryl Maleimide Production
Critical Workflow Overview
Synthesizing N-aryl maleimides is deceptively simple in theory but notoriously difficult in practice due to three competing side-reaction pathways: Isomerization , Polymerization , and Michael Addition .[1]
The synthesis generally proceeds in two stages:
-
Amidation: Nucleophilic attack of the aniline on maleic anhydride to form N-aryl maleamic acid.
-
Cyclodehydration: Ring closure to form the maleimide.
Failure usually occurs in the second step, or due to poor stoichiometry control in the first. The following diagram illustrates the "Danger Zones" where yield is lost.
Figure 1: Reaction landscape showing the primary pathway (Green) and critical failure modes (Red). Isomerization to fumaramic acid is irreversible.[1]
The Maleamic Acid Intermediate (Step 1)
The formation of maleamic acid is rapid and exothermic. The primary risk here is Michael Addition , where unreacted amine attacks the double bond of the forming maleimide or the maleamic acid itself.
Troubleshooting Protocol: Stoichiometry & Addition
| Issue | Cause | Corrective Action |
| Precipitate is gummy/sticky | Impure maleamic acid due to Michael addition. | Reverse Addition: Add the Amine solution dropwise into the Maleic Anhydride solution. This keeps the anhydride in excess, starving the reaction of free amine to prevent double-bond attack. |
| Reaction overheats | High concentration/Fast addition. | Cooling: Maintain 0–5°C. High temps promote isomerization to the trans-form (fumaramic) even before cyclization attempts. |
| Incomplete conversion | Hydrolysis of anhydride starting material. | Reagent Quality: Resublime Maleic Anhydride before use. Hydrolyzed maleic acid (impurity) will not react with the amine to form the amide effectively. |
Cyclodehydration Strategies (Step 2)
This is the critical bottleneck. You must remove water to close the ring without cooking the molecule into a polymer or isomerizing it to the unreactive fumaramic acid.
Method Selection Matrix
| Feature | Method A: Chemical (Ac₂O/NaOAc) | Method B: Azeotropic (Acid/Toluene) | Method C: Lewis Acid (HMDS/ZnCl₂) |
| Best For | Stable aromatics, small scale. | Large scale, cost-sensitive.[1] | Acid/Base sensitive substrates, high value.[1] |
| Risk | "Tarry" byproducts; difficult workup. | Polymerization due to high heat (reflux). | Moisture sensitivity during setup. |
| Isomerization Risk | Low (Fast reaction). | High (Long heat exposure). | Low (Mild conditions). |
| Atom Economy | Poor. | Good. | Moderate. |
Recommended Protocol: HMDS/ZnCl₂ (The "Modern" Approach)
Why this works: Zinc Chloride acts as a Lewis acid to activate the carbonyl, while Hexamethyldisilazane (HMDS) acts as a dehydrating agent, silylating the water formed.[1] This avoids strong protic acids and extreme heat.
Step-by-Step:
-
Dissolve: Dissolve Maleamic Acid (1.0 equiv) in dry DMF or Toluene.
-
Catalyst: Add ZnCl₂ (1.0–1.2 equiv). Note: Anhydrous ZnCl₂ is critical.[1]
-
Reagent: Add HMDS (1.5 equiv) dropwise under Nitrogen.
-
Heat: Warm to 80°C for 2–4 hours.
-
Workup: Quench with 0.1N HCl (cold), extract with Ethyl Acetate. Wash with NaHCO₃ (sat) to remove unreacted acid, then Brine.[1]
Expert Tip: If using Method B (Azeotropic) , always add a radical inhibitor like BHT (Butylated hydroxytoluene) or Hydroquinone (0.1 mol%) to the reaction pot to prevent thermal polymerization during reflux.
Troubleshooting Guide (FAQ)
Q1: My product turned into a pink/brown solid that won't dissolve. What happened?
Diagnosis: Radical Polymerization. The Science: Maleimides are electron-deficient alkenes, making them excellent monomers. High temperatures or trace peroxides in your solvent (especially ethers like THF or Dioxane) can trigger radical polymerization. The Fix:
-
Add BHT (0.5–1.0%) to the reaction mixture.
-
Avoid old ether solvents; test them for peroxides.
-
Reduce reaction temperature and switch to Method C (HMDS/ZnCl₂) .
Q2: NMR shows a doublet at ~6.8 ppm (J=15 Hz). The ring didn't close.
Diagnosis: Isomerization to Fumaramic Acid. The Science: The cis-geometry of maleamic acid is required for ring closure. Under slow reaction conditions or strong acid catalysis, the amide bond rotates or the double bond isomerizes to the thermodynamically more stable trans-isomer (Fumaramic acid). Trans-isomers cannot cyclize because the reacting groups are on opposite sides. The Fix:
-
This batch is likely unrecoverable.
-
For the next batch, ensure rapid water removal . If using azeotropic distillation, ensure the Dean-Stark trap is pre-filled and reflux is vigorous.
-
Avoid prolonged heating without dehydration.
Q3: My yield is low, and I see maleic acid in the aqueous waste.
Diagnosis: Hydrolysis during Workup. The Science: Maleimides are susceptible to hydrolysis, especially in basic media (pH > 8). The ring opens back up to form the maleamic acid, which then hydrolyzes further to maleic acid and amine. The Fix:
-
pH Control: Keep workup pH neutral or slightly acidic (pH 4–6).
-
Speed: Do not leave the product in contact with water for extended periods. Separate phases immediately.
-
Buffer: Use a phosphate buffer (pH 6) instead of strong bases like NaOH for washing.
Visualizing the Troubleshooting Logic
Use this flow to diagnose failure modes in real-time.
Figure 2: Logic flow for diagnosing synthesis failures.
References
-
Original Chemical Dehydration Method
-
HMDS/ZnCl₂ Method (Lewis Acid Catalysis)
-
One-Pot Synthesis Strategies
-
Isomerization Mechanisms
-
Khavasi, H. R., & Teimouri, B. (2013).[1] Cis–trans isomerization of N-substituted maleamic acids. CrystEngComm.
-
Sources
optimization of reaction temperature for pyrrole-2,5-dione formation
Topic: Optimization of Reaction Temperature for Pyrrole-2,5-dione (Maleimide) Formation Audience: Organic Chemists, Process Engineers, and Drug Discovery Scientists Status: Active | Version: 2.4
Core Science: Thermodynamics & Kinetics
To optimize temperature, one must understand that pyrrole-2,5-dione formation is a tug-of-war between kinetic control (amide formation) and thermodynamic stability (ring closure vs. polymerization).
The Two-Step Mechanism
The synthesis typically proceeds via a two-step sequence:
-
Amidation (Exothermic): Nucleophilic attack of a primary amine on maleic anhydride to form maleamic acid.
-
Cyclodehydration (Endothermic): Elimination of water to close the ring.
The Temperature Paradox
-
Step 1 requires LOW temperature (
): The ring-opening of maleic anhydride is highly exothermic. High temperatures here cause the maleamic acid to isomerize into fumaramic acid (the trans-isomer), which cannot cyclize due to geometric constraints. -
Step 2 requires HIGH temperature (
): Closing the ring is energetically demanding. However, maleimides are electron-deficient Michael acceptors. Excessive heat triggers radical polymerization , turning your reaction into insoluble black tar.
Pathway Visualization
The following diagram illustrates the critical temperature-dependent branch points.
Figure 1: Reaction coordinate showing the "Goldilocks" zone required for successful synthesis. Isomerization and polymerization are the primary failure modes governed by temperature.
Optimized Protocols
Do not rely on a single method. Choose the protocol based on your substrate's thermal stability.
Protocol A: The "Classical" Chemical Dehydration
Best for: Acid-stable amines, large scale.
Reagents: Acetic Anhydride (
| Step | Operation | Temperature | Rationale |
| 1 | Dissolve Maleic Anhydride in solvent (e.g., Acetone/DMF). | Pre-cooling is vital to manage the exotherm upon amine addition. | |
| 2 | Add Amine dropwise. | Maintain low temp to prevent isomerization to fumaramic acid. | |
| 3 | Stir for 1-2 hours. | RT ( | Ensure complete conversion to maleamic acid. |
| 4 | Add | CRITICAL: Heat is needed to drive the acetate-catalyzed dehydration. Do not exceed | |
| 5 | Optional: Add BHT (1%). | N/A | Butylated hydroxytoluene acts as a radical scavenger to prevent tar formation. |
Protocol B: The "One-Pot" Lewis Acid Method (HMDS/ZnCl )
Best for: Sensitive amines, avoiding harsh acidic conditions.
Reagents: Hexamethyldisilazane (HMDS), Zinc Chloride (
| Step | Operation | Temperature | Rationale |
| 1 | Dissolve Maleic Anhydride + Amine in dry Benzene/Toluene. | RT ( | In non-polar solvents, the maleamic acid often precipitates, protecting it from isomerization. |
| 2 | Add | RT | Lewis acid activates the carboxyl group. |
| 3 | Add HMDS dropwise. | HMDS acts as the dehydrating agent. The ammonia byproduct escapes as gas, driving equilibrium. | |
| 4 | Reflux for 2-4 hours. | Reflux temperature is self-limiting by the solvent, preventing thermal runaway. |
Troubleshooting & FAQs
Q1: My reaction mixture turned into a black, insoluble tar. What happened?
Diagnosis: Radical Polymerization.
Root Cause: Maleimides are potent Michael acceptors and radical scavengers. At temperatures
-
Add an Inhibitor: Add 0.5–1.0 mol% BHT (Butylated hydroxytoluene) or Hydroquinone to the reaction mixture during the heating step.
-
Lower Temperature: Switch from refluxing xylene (
) to refluxing toluene ( ) or benzene ( ). -
Dilution: Run the reaction more dilute (0.1 M instead of 1.0 M) to reduce intermolecular collision frequency.
Q2: I have low yield, and NMR shows a "trans" double bond signal.
Diagnosis: Isomerization to Fumaramic Acid.[1][2][3] Root Cause: The initial addition of amine to anhydride was too hot, or the reaction sat too long in an acidic environment before cyclization. Once formed, fumaramic acid cannot cyclize. Fix:
-
Cryogenic Control: Perform the initial amine addition at
on an ice bath. -
Speed: Proceed to the dehydration step immediately after the amine is consumed. Do not store the intermediate maleamic acid overnight.
Q3: My product hydrolyzes back to the starting material during workup.
Diagnosis: Hydrolytic Instability. Root Cause: Maleimides are susceptible to hydrolysis at pH > 7.[4]5. Fix:
-
Acidic Workup: Keep aqueous washes slightly acidic (pH 4–5) using dilute HCl or citric acid.
-
Avoid Water: If possible, purify via recrystallization from organic solvents (e.g., 2-propanol) or silica chromatography rather than aqueous extraction.
Interactive Troubleshooting Guide
Use this logic flow to diagnose your specific synthesis failure.
Figure 2: Decision tree for diagnosing common synthetic failures based on visual and spectroscopic evidence.
References
-
Mehta, N. B., Phillips, A. P., Fu, F. L., & Brooks, R. E. (1960). Maleamic Acids and Maleimides.[4][5][6][7] The Journal of Organic Chemistry.
-
Reddy, P. Y., Kondo, S., Toru, T., & Ueno, Y. (1997). Lewis Acid-Promoted Synthesis of N-Substituted Maleimides with Hexamethyldisilazane. The Journal of Organic Chemistry.
-
Ghavami, Z., & Kappe, C. O. (2018). Continuous Flow Synthesis of Maleimides via the Omni-Present Maleamic Acid Intermediate. Reaction Chemistry & Engineering.
-
Kotofsky, B. & Fontaine, F. (2020). Mechanistic insights into the thermal isomerization of maleamic acid. Journal of Molecular Structure.
Sources
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. US2454387A - Isomerization of maleic acid to fumaric acid - Google Patents [patents.google.com]
- 4. kinampark.com [kinampark.com]
- 5. benchchem.com [benchchem.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Maleimide - general description and preparation - Georganics [georganics.sk]
stability of 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione under acidic conditions
To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Stability & Handling Guide: 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione (N-[2-(Phenylthio)phenyl]maleimide)
Executive Summary
You have inquired about the stability of 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione under acidic conditions. Based on the structural properties of N-aryl maleimides and the specific ortho-thioether substituent, this compound exhibits high stability in mild to moderate acidic environments (pH 3.0–6.0) but is susceptible to rapid degradation in alkaline media.
This guide serves as a comprehensive technical resource for handling, troubleshooting, and optimizing experiments involving this maleimide derivative.
Technical Analysis: Stability Profile
The Acidic Stability Mechanism
The stability of 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione in acid is governed by the electrophilicity of the maleimide carbonyls and the steric influence of the ortho-phenylsulfanyl group.
-
Acid Resistance: Unlike amides, which require harsh conditions (e.g., 6M HCl, reflux) to hydrolyze, imides are generally more labile. However, the hydrolysis of N-aryl maleimides is primarily base-catalyzed. Under acidic conditions (pH < 6), the concentration of the nucleophile (OH⁻) is negligible. While acid-catalyzed hydrolysis (via water attack on the protonated carbonyl) is theoretically possible, the rate is orders of magnitude slower than in basic conditions.
-
Ortho-Substituent Effect: The bulky 2-phenylsulfanyl group creates significant steric hindrance around the imide nitrogen. This forces the N-phenyl ring out of planarity with the maleimide ring, reducing conjugation but also physically shielding the carbonyls from nucleophilic attack. This steric "locking" often renders ortho-substituted N-aryl maleimides more stable to hydrolysis than their para-substituted counterparts.
The Alkaline Instability (The "Danger Zone")
It is critical to note that while stable in acid, this compound is highly unstable at pH > 7.5. Hydroxide ions rapidly attack the carbonyl carbon, leading to irreversible ring opening (hydrolysis) to form the unreactive maleamic acid derivative.
Visualizing the Degradation Pathway
The following diagram illustrates the stability window and the primary degradation pathway (Hydrolysis) versus the desired conjugation pathway.
Figure 1: Stability and reactivity flowchart. The compound remains stable in acidic environments but degrades rapidly via hydrolysis in alkaline conditions.
Troubleshooting Guide & FAQs
Q1: I observed a precipitate when adding the compound to my acidic buffer (pH 4.0). Is it degrading?
Diagnosis: Likely Solubility Issue , not degradation. Explanation: 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione is highly hydrophobic due to the two aromatic rings and the thioether linkage. It has very poor solubility in aqueous acidic buffers. Solution:
-
Dissolve the compound in a water-miscible organic solvent (DMSO, DMF, or Acetonitrile) to create a high-concentration stock (e.g., 10–50 mM).
-
Dilute this stock into your acidic buffer immediately before use, ensuring the final organic solvent concentration is 5–10% to maintain solubility.
Q2: Can I store the compound in an acidic solution to prevent hydrolysis?
Recommendation: No. Reasoning: While the compound is chemically stable in acid, aqueous storage is never recommended for maleimides due to the slow, non-zero rate of hydrolysis and potential precipitation.[1] Best Practice:
-
Solid State: Store at -20°C under desiccant.
-
Stock Solution: Store in anhydrous DMSO or DMF at -20°C or -80°C. These solutions are stable for months. Avoid protic solvents (Methanol/Ethanol) for long-term storage as slow alcoholysis can occur.
Q3: My LC-MS shows a peak with Mass +18 Da. What happened?
Diagnosis: Hydrolysis has occurred. Mechanism: The +18 Da shift corresponds to the addition of a water molecule (H₂O) across the imide bond, forming the maleamic acid. Root Cause:
-
The sample was likely exposed to pH > 7.5 during workup or analysis.
-
The LC-MS mobile phase might be too basic (e.g., using ammonium bicarbonate). Fix: Ensure all buffers are pH < 7.0. Use 0.1% Formic Acid or TFA in your LC-MS mobile phase.
Quantitative Data: Half-Life Comparison
The following table contextualizes the stability of N-aryl maleimides. Note that electron-withdrawing groups (like the N-phenyl ring) generally accelerate hydrolysis compared to alkyl maleimides, but acidic conditions mitigate this.
| Condition | Estimated Half-Life (t₁/₂) | Status | Notes |
| pH 4.0 (Aqueous) | > 72 Hours | Stable | Negligible hydrolysis; precipitation is the main risk. |
| pH 7.0 (Neutral) | ~ 1–2 Hours | Moderate | Working window for conjugation. Process quickly. |
| pH 8.5 (Basic) | < 15 Minutes | Unstable | Rapid ring opening to maleamic acid. |
| Anhydrous DMSO | > 6 Months | Stable | Recommended storage condition. |
Data extrapolated from general kinetic studies of N-aryl maleimides [1, 2].
Experimental Protocol: Stability Verification
If you suspect degradation, perform this simple kinetic assay before committing valuable biological samples.
Objective: Verify the integrity of 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione in your specific buffer.
Materials:
-
Compound Stock: 10 mM in DMSO.[2]
-
Test Buffer: Your specific acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.0).
-
Analytical Instrument: HPLC or UV-Vis Spectrophotometer (monitoring A300nm).
Procedure:
-
Preparation: Dilute the DMSO stock into the Test Buffer to a final concentration of 50 µM.
-
Baseline Scan: Immediately inject/measure the sample (Time 0). Note the peak area of the maleimide (typically elutes later than the hydrolyzed acid on Reverse Phase).
-
Incubation: Incubate the solution at your experimental temperature (e.g., 25°C or 37°C).
-
Time Points: Inject/measure at 1h, 4h, and 24h.
-
Analysis:
-
Stable: Peak area remains >95% of Time 0.
-
Hydrolyzed: Appearance of a new, earlier-eluting peak (Maleamic acid) and decrease in the parent peak.
-
Precipitated: Decrease in parent peak without appearance of new peaks (check vial for turbidity).
-
References
-
Fontaine, S. D., et al. (2015).[3] "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry.
-
Christie, R. J., et al. (2015). "Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides." Journal of Controlled Release.
-
Kalia, J., & Raines, R. T. (2007). "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition. (Provides comparative context for hydrolytic stability mechanisms).
-
Vector Laboratories. "Maleimide Reaction Chemistry & Stability Guide."
Sources
Validation & Comparative
A Comparative Guide to the Accurate Melting Point Determination of High-Purity 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione
For researchers, scientists, and drug development professionals, the accurate determination of a compound's melting point is a fundamental yet critical analytical step. It serves as a primary indicator of purity and a key parameter for identity confirmation.[1][2] An impure substance will typically exhibit a depressed and broadened melting range compared to its pure counterpart.[2][3][4][5] This guide provides an in-depth comparison of two prevalent methodologies for determining the melting point of high-purity crystalline solids, using the novel compound 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione (CAS Number: 568551-29-1) as our subject.
While specific experimental melting point data for 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione is not widely published, this guide establishes a robust framework for its analysis. We will explore the traditional capillary melting point apparatus method and the more advanced technique of Differential Scanning Calorimetry (DSC). The focus will be on the causality behind experimental choices, ensuring each protocol is a self-validating system for generating trustworthy and reproducible data, in alignment with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[6][7][8][9]
Method 1: Digital Capillary Melting Point Apparatus
The capillary method is a widely accessible and cost-effective technique for melting point determination.[1] It relies on visual observation of the sample's phase transition from solid to liquid as it is heated at a controlled rate.[1][10]
Causality and Experimental Design
The core principle is to achieve thermal equilibrium between the heating block, the thermometer, and the sample.[11] A slow heating rate near the melting point (typically 1–2 °C per minute) is crucial for accuracy, as it allows sufficient time for heat to transfer from the block to the sample.[1][6] Rapid heating can lead to a lag between the sample temperature and the thermometer reading, resulting in an erroneously high and broad melting range. Sample preparation is equally critical; a finely powdered, dry, and well-packed sample ensures uniform heat distribution.[10][11]
Experimental Protocol: Capillary Method
-
Sample Preparation:
-
Ensure the 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[11]
-
Grind a small amount of the crystalline solid into a fine powder using a spatula or a mortar and pestle. This ensures uniform packing and heat transfer.
-
Jab the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the powder.[11]
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder into the sealed end.[11] The packed sample height should be 2-3 mm for optimal results.[12]
-
-
Instrument Setup and Calibration:
-
Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.[10][11]
-
If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C/min to get a rough estimate.
-
Allow the apparatus to cool to at least 20 °C below the estimated melting point.
-
For the accurate determination, set the heating rate to 1 °C/min.[11][12]
-
Record two temperatures: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the last solid crystal melts completely.[2] The melting range is reported as T1 – T2.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that offers higher precision and objectivity compared to the visual capillary method.[13] It measures the difference in heat flow between the sample and an inert reference as a function of temperature.[13][14] A phase transition like melting results in an endothermic peak on the DSC thermogram, from which the melting onset and peak temperatures can be determined.[15]
Causality and Experimental Design
The principle of DSC is based on detecting the energy absorbed (endothermic process) or released (exothermic process) by a sample during a controlled temperature change.[14][15] For melting, the sample absorbs heat to break its crystal lattice structure. This heat absorption creates a detectable difference in heat flow relative to the reference. The resulting peak's onset temperature is often correlated with the start of melting, providing a highly reproducible data point. The method's accuracy is contingent on proper calibration of the DSC instrument's temperature and enthalpy scales using certified standards like indium.[13]
Experimental Protocol: DSC
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the high-purity 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione powder into a clean aluminum DSC pan.
-
Hermetically seal the pan to ensure a closed system, preventing any loss of material through sublimation.
-
-
Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The onset of the indium melting peak should be within the accepted range (typically ~156.6 °C).
-
Place the sealed sample pan in the sample cell and an empty, sealed aluminum pan as the reference in the reference cell.
-
-
Measurement:
-
Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
-
Record the heat flow as a function of temperature until the sample has completely melted.
-
Analyze the resulting thermogram to determine the onset temperature of the melting endotherm. This is typically calculated by the instrument software at the intersection of the pre-transition baseline and the tangent of the peak's leading edge.
-
Perform the measurement in triplicate.
-
Performance Comparison and Data Summary
While both methods are valid for melting point determination, they differ in precision, objectivity, and the type of information they provide. The capillary method is operator-dependent, whereas DSC provides quantitative, operator-independent data.
Below is a table summarizing hypothetical, yet realistic, data for a high-purity sample of 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione, illustrating the typical outputs of each technique.
| Parameter | Capillary Apparatus | Differential Scanning Calorimetry (DSC) | Rationale for Difference |
| Reported Value | Melting Range | Onset Temperature | The capillary method relies on visual detection of a range, while DSC mathematically determines the onset of the thermal event. |
| Hypothetical Result | 165.5 – 166.5 °C | 165.8 °C | The DSC onset often corresponds closely to the lower end of the visual melting range. |
| Precision (RSD) | < 0.5% | < 0.2% | DSC is an automated, instrumental technique, reducing subjective error and leading to higher precision. |
| Objectivity | Subjective (visual) | Objective (instrumental) | The visual endpoint in the capillary method can vary between analysts, whereas the DSC onset is a calculated value. |
| Sample Size | ~1-2 mg | ~1-3 mg | Both methods require minimal sample, which is advantageous for novel compounds. |
| Throughput | Moderate | High (with autosampler) | Modern DSC instruments with autosamplers can analyze many samples unattended.[14] |
| Additional Info | None | Enthalpy of Fusion (ΔH), Purity Estimation, Polymorphism | DSC provides valuable thermodynamic data beyond just the melting temperature.[13][15] |
Conclusion and Recommendation
For the definitive characterization of a high-purity substance like 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione, Differential Scanning Calorimetry (DSC) is the superior method. Its high precision, objectivity, and ability to provide additional thermodynamic information make it invaluable in a drug development setting where data integrity and depth of characterization are paramount. The melting onset temperature determined by DSC should be considered the most reliable value for this critical quality attribute.
The capillary melting point apparatus remains a valuable tool for rapid, routine checks and for laboratories where a DSC is not available.[1] When performed carefully and with proper instrument calibration, it can provide data that is sufficient for many research applications. However, for formal characterization and quality control as mandated by regulatory bodies, the quantitative and objective data from DSC is the gold standard.
References
-
MDPI. (2022, April 30). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Retrieved from [Link]
-
CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
University of Calgary. Melting point determination. Retrieved from [Link]
-
ResolveMass Laboratories Inc. Melting Point Determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from [Link]
-
University of the West Indies. Melting Point and Thermometer Calibration. Retrieved from [Link]
-
Cheméo. Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Retrieved from [Link]
-
U.S. Pharmacopeia. (2011, December 2). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]
-
PubMed. (2018, May 1). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Retrieved from [Link]
-
ICH. ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Retrieved from [Link]
-
Wikipedia. Differential scanning calorimetry. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points. Retrieved from [Link]
-
European Medicines Agency. (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Retrieved from [Link]
-
Unknown. Melting Point Determination. Retrieved from [Link]
-
U.S. Pharmacopeia. <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]
-
PubChem. 1-(2-hydroxyphenyl)-1H-pyrrole-2,5-dione. Retrieved from [Link]
-
Sciencing. (2022, March 24). What Factors Affect Melting Point?. Retrieved from [Link]
-
FDA. (2020, April 14). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from [Link]
-
ResearchGate. (2018, July 3). (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. Retrieved from [Link]
-
Scribd. USP 741 Melting Point or Range. Retrieved from [Link]
-
ChemRxiv. Compliance with amended General Chapter USP<741>Melting Range or Temperature. Retrieved from [Link]
-
Der Pharma Chemica. (2010, September 15). Synthesis, characterization & antimicrobial screening of 1-(substituted phenyl)-2,5-bis(ethylsulfanyl)-1H-pyrrole-3,4-dicarb. Retrieved from [Link]
-
Unknown. Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Retrieved from [Link]
-
IKEV. ICH Q6A Guideline. Retrieved from [Link]
-
Cole-Parmer. Melting Point Apparatus SMP40. Retrieved from [Link]
-
IBChem. Melting point depression. Retrieved from [Link]
-
A.KRÜSS Optronic. Melting point determination. Retrieved from [Link]
-
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A Comparative Guide to Validating the Synthesis of N-(2-phenylthiophenyl)maleimide Using Elemental Analysis
Executive Summary
In the rigorous landscape of chemical synthesis and drug development, the unambiguous validation of a compound's identity and purity is not merely a procedural step but the bedrock of reliable and reproducible science. This guide provides an in-depth, expert-driven comparison of elemental analysis as a primary technique for validating the synthesis of N-(2-phenylthiophenyl)maleimide, a compound of interest in bioconjugation and materials science. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare this fundamental technique against complementary spectroscopic methods. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for compound validation.
Introduction: The Imperative of Synthesis Validation
The successful synthesis of a target molecule is the first step in a long journey of discovery and application. However, a synthesis is only as reliable as its validation.[1] For a molecule like N-(2-phenylthiophenyl)maleimide, whose utility is linked to its specific chemical structure and reactivity, confirming its elemental composition is a critical quality control checkpoint.[2][3] While modern spectroscopic techniques provide invaluable structural information, elemental analysis remains the gold standard for determining the quantitative elemental composition and, by extension, the bulk purity of a sample.[4][5] It provides a direct, quantitative answer to the most fundamental question: does the synthesized material possess the correct empirical formula?
The Cornerstone of Purity Assessment: CHNS Elemental Analysis
Elemental analysis is a powerful analytical tool for the purity determination of compounds.[5] The most common method for organic compounds is combustion analysis, often referred to as CHNS analysis, which quantifies the mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S).[6][7]
The Principle of Operation: The technique's trustworthiness stems from its straightforward and destructive, yet definitive, principle. A small, precisely weighed amount of the sample is combusted in a high-temperature furnace (typically above 900°C) in an oxygen-rich environment.[7][8] This process quantitatively converts the elements into simple, stable gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂).[7][9] These gases are then separated, typically via gas chromatography, and measured by a thermal conductivity detector (TCD).[10] The instrument, calibrated with a known standard, can then calculate the mass percentage of each element in the original sample with high precision.
Causality in Method Choice: Why rely on such a fundamental technique? Because it offers a direct and absolute measure of the elemental ratios within the bulk sample. Unlike spectroscopic methods which analyze structure, elemental analysis confirms composition.[5] An accurate match between the experimentally determined elemental percentages and the theoretically calculated values provides strong evidence that the target compound has been synthesized successfully and is free from significant impurities.[1]
Validating N-(2-phenylthiophenyl)maleimide: A Step-by-Step Guide
Step 1: Synthesis and Theoretical Composition
N-(2-phenylthiophenyl)maleimide is typically synthesized via a two-step process involving the condensation of 2-(phenylthio)aniline with maleic anhydride to form the intermediate maleamic acid, followed by cyclodehydration to yield the target imide.[11][12]
The molecular formula for N-(2-phenylthiophenyl)maleimide is C₁₆H₁₁NO₂S . To validate the synthesis, we first calculate the theoretical elemental composition based on this formula.
-
Molecular Weight: 281.33 g/mol
-
Theoretical Elemental Percentages:
-
Carbon (C): 68.31%
-
Hydrogen (H): 3.94%
-
Nitrogen (N): 4.98%
-
Sulfur (S): 11.40%
-
Step 2: Experimental Protocol for CHNS Analysis
This protocol is designed as a self-validating system where experimental results are directly compared against theoretical calculations.
Instrumentation: A standard CHNS Elemental Analyzer.
Methodology:
-
Sample Preparation (The Critical Step):
-
Ensure the synthesized N-(2-phenylthiophenyl)maleimide sample is homogenous. If it appears non-uniform, gently grind it to a fine powder.[13]
-
Dry the sample thoroughly under a high vacuum or in a drying oven at a temperature well below its melting point to remove any residual solvents (e.g., water, acetic anhydride, toluene) which would significantly alter the C, H, and O content.[13] This is a crucial step, as residual solvents are a common source of deviation.
-
Store the dried sample in a desiccator to prevent moisture reabsorption.
-
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This ensures the accuracy of the instrument's detectors.
-
-
Sample Weighing and Encapsulation:
-
Using a microbalance, accurately weigh approximately 2-3 mg of the dried sample into a tin capsule. The exact mass is critical for accurate calculations.
-
Seal the capsule tightly to ensure no sample is lost and to contain the combustion.
-
-
Analysis:
-
Place the encapsulated sample into the instrument's autosampler.
-
Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace and perform the detection and calculation steps.[14]
-
Perform the analysis in triplicate to ensure the precision and reproducibility of the results.
-
Diagram: Experimental Workflow for Elemental Analysis
Caption: Workflow for CHNS elemental analysis of a synthesized compound.
Step 3: Data Interpretation
The purity of the synthesized N-(2-phenylthiophenyl)maleimide is confirmed by comparing the experimental elemental percentages with the theoretical values.
Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data
| Element | Theoretical % | Experimental % (Hypothetical) | Deviation |
| Carbon (C) | 68.31 | 68.15 | -0.16 |
| Hydrogen (H) | 3.94 | 3.99 | +0.05 |
| Nitrogen (N) | 4.98 | 4.91 | -0.07 |
| Sulfur (S) | 11.40 | 11.32 | -0.08 |
Acceptance Criteria: For a new compound to be considered pure, the experimentally determined values for C, H, and N should be within ±0.4% of the theoretical values.[15][16] The data in Table 1 fall well within this accepted range, providing strong evidence for the successful synthesis of the target molecule with high purity. Deviations outside this range suggest the presence of impurities, such as starting materials, by-products, or trapped solvent, which would alter the elemental ratios.[17]
A Comparative Perspective: Alternative and Complementary Validation Techniques
While elemental analysis is fundamental for assessing bulk purity, it provides no information about the isomeric or structural integrity of the compound. For this, spectroscopic methods are indispensable and should be used as complementary techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively. It is the most powerful tool for elucidating the precise molecular structure and confirming that the correct isomer has been formed.[11][18]
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups. For N-(2-phenylthiophenyl)maleimide, IR can confirm the presence of the imide carbonyl (C=O) groups and the aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): Determines the mass-to-charge ratio of the molecule, which can confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a molecular formula with very high accuracy.
Table 2: Comparison of Validation Techniques
| Technique | Information Provided | Strengths | Weaknesses | Role in Validation |
| Elemental Analysis | Quantitative elemental composition (%C, H, N, S) | Gold standard for bulk purity; Direct & quantitative; Cost-effective.[6][9] | Destructive; Provides no structural or isomeric information.[5] | Primary Purity Check |
| NMR Spectroscopy | Detailed molecular structure; Connectivity of atoms | Unambiguous structure determination; Detects subtle structural differences | Less sensitive to amorphous/insoluble impurities; Requires pure solvent | Structural Confirmation |
| Mass Spectrometry | Molecular Weight; Molecular Formula (HRMS) | High sensitivity; Confirms molecular weight | Can be difficult to quantify purity; Isomers have the same mass | Molecular Weight/Formula Confirmation |
| IR Spectroscopy | Presence of functional groups | Fast; Non-destructive; Good for quick functional group check | Provides limited structural detail; Not quantitative | Functional Group Check |
The Integrated Validation Workflow
A truly trustworthy validation relies on an integrated approach, where different analytical techniques provide orthogonal data to build a comprehensive picture of the synthesized compound. Elemental analysis establishes the correct empirical formula and purity, while spectroscopic methods confirm the correct molecular structure.
Diagram: Integrated Compound Validation Workflow
Caption: Logical workflow for robust validation of a synthesized compound.
Conclusion
For researchers in drug development and materials science, validating the synthesis of N-(2-phenylthiophenyl)maleimide is a non-negotiable step to ensure data integrity. While a suite of analytical tools is required for full characterization, elemental analysis serves as the essential, quantitative foundation. It provides a direct and reliable assessment of bulk purity by confirming that the elemental composition of the synthesized material matches its theoretical formula. By integrating this fundamental check with advanced spectroscopic methods, researchers can proceed with confidence, knowing that their material is both structurally correct and substantially pure, thereby upholding the highest standards of scientific rigor.
References
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Fleš, D., & Vikić-Topić, D. (2003). Synthesis and Spectroscopic Evidences of N-Arylmaleimides and N-Aryl-2,3-dimethylmaleimides. Croatica Chemica Acta, 76(1), 69-74. Available at: [Link]
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ScienceDirect. (2025). Elemental analysis data: Significance and symbolism. Retrieved from [Link]
-
Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis and spectroscopic evidences of N-arylmaleimides and N-aryl-2,3-dimethylmaleimides. Retrieved from [Link]
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
-
VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (2021, August 22). How to Determine the Purity of a Substance using Elemental Analysis. Retrieved from [Link]
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EPFL-ISIC. (n.d.). Elemental Analysis – Sample preparation. Retrieved from [Link]
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Save My Exams. (2024, August 23). Elemental Analysis. Retrieved from [Link]
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University of Basrah. (n.d.). Element analysis. Retrieved from [Link]
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Technology Networks. (2024, November 15). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Retrieved from [Link]
-
ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]
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AZoM. (2023, October 19). What is a CHNS Elemental Analyzer? Retrieved from [Link]
-
Royal Society of Chemistry. (2020, August 28). Synthesis of N-arylmaleimides. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
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Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 257-264. DOI:10.1039/D1QI01379C. Available at: [Link]
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Khan Academy. (n.d.). Analyzing the purity of a mixture (worked example). Retrieved from [Link]
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Chitnis, S. S., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 891-897. Available at: [Link]
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Scribd. (n.d.). CHNS Analyzer SOP for Sample Prep. Retrieved from [Link]
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INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition. Retrieved from [Link]
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ResearchGate. (2023, May 10). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Retrieved from [Link]
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Stewart, S. G., et al. (2010). Fluorescent triphenyl substituted maleimide derivatives: synthesis, spectroscopy and quantum chemical calculations. Journal of Fluorescence, 20(5), 1077-85. DOI: 10.1007/s10895-010-0660-y. Available at: [Link]
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ACS Central Science. (2022, December 14). Chemists Debate the Value of Elemental Analysis. Retrieved from [Link]
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ResearchGate. (2025, October 12). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Retrieved from [Link]
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ACS Publications. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
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Safety Operating Guide
1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione proper disposal procedures
The following technical guide details the proper disposal procedures for 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione (CAS: 568551-29-1). This protocol is designed for research laboratories and drug development facilities, adhering to standard hazardous waste management principles (RCRA/EPA compliance).
Substance Identification & Waste Classification
Before initiating disposal, the waste stream must be accurately characterized to prevent dangerous incompatibilities.
| Property | Technical Detail |
| Chemical Name | 1-[2-(Phenylsulfanyl)phenyl]-1H-pyrrole-2,5-dione |
| CAS Number | 568551-29-1 |
| Molecular Formula | C₁₆H₁₁NO₂S |
| Functional Group Hazards | Maleimide Core: Potent Michael acceptor; sensitizer; potential alkylating agent.Thioether Linkage: Lipophilic; potential environmental aquatic toxin.[1][2][3][4] |
| Physical State | Solid (Powder) |
| Waste Stream Classification | Organic Hazardous Waste (Toxic, Irritant, Sensitizer).Note: Treat as P-listed or U-listed waste equivalent depending on local regulations for cytotoxic/reactive agents.[2] |
Safety & Handling (Pre-Disposal)
Core Directive: Maleimides are potent cysteine-modifiers.[2] Inhalation of dust or skin contact can lead to irreversible sensitization.
-
PPE Requirements:
-
Respiratory: N95 or P100 particulate respirator (if handling powder outside a fume hood).
-
Dermal: Double nitrile gloves (0.11 mm minimum thickness).
-
Ocular: Chemical splash goggles (standard safety glasses are insufficient for powders).
-
-
Engineering Controls: All transfers must occur within a certified chemical fume hood or a powder containment weigh station.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid Substance
Use this workflow for expired stocks, surplus powder, or degraded samples.[2]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[2]
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: "1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione" (Do not use abbreviations).[2]
-
Hazards: Check "Toxic" and "Irritant."
-
-
Transfer:
-
Place the original vial inside the waste jar if possible to minimize dust.
-
If transferring powder, use a disposable spatula. Do not clean the spatula; dispose of it as contaminated debris (see Protocol C).
-
-
Sealing: Cap tightly. Parafilm is recommended around the cap to prevent loosening during transport.
Protocol B: Disposal of Reaction Mixtures (Liquid Waste)
Use this workflow for reaction byproducts or stock solutions.
-
Segregation: Determine the solvent system.
-
Halogenated:[5] (e.g., DCM, Chloroform) → Halogenated Organic Waste .
-
Non-Halogenated: (e.g., DMSO, Methanol, Acetone) → Non-Halogenated Organic Waste .
-
-
Quenching (Optional but Recommended):
-
If the maleimide concentration is high (>100 mM), consider quenching with a slight excess of a thiol (e.g., cysteine or glutathione) to neutralize the electrophilic core before disposal.
-
Mechanism:[6][7] The thiol undergoes Michael addition to the maleimide, forming a stable, less toxic succinimide thioether.
-
-
Collection: Pour into the appropriate solvent waste carboy.
-
Rinsing: Triple-rinse the reaction vessel with a compatible solvent. Add rinsate to the waste carboy.
Protocol C: Contaminated Debris (Solids)
Use this workflow for gloves, weigh boats, spatulas, and paper towels.[2]
-
Collection: Place all solid items into a dedicated "Solid Hazardous Waste" bag (typically clear or yellow polyethylene, minimum 6 mil thickness).
-
Sharps: If needles or glass pipettes were used, they must go into a rigid biohazard/sharps container, not the soft bag.
-
Closure: Twist and tape the bag neck (gooseneck seal) to ensure no volatiles or dust escape.
Emergency Response: Spill Management
Immediate Action: Evacuate the immediate area if a significant amount of powder (>500 mg) is aerosolized.
-
Dry Spill (Powder):
-
Wet Spill (Solution):
-
Absorb with vermiculite, clay, or a universal chemical spill pad.
-
Place saturated absorbents into a sealed hazardous waste bag.
-
Decision Logic for Disposal
The following diagram illustrates the decision matrix for handling different forms of 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione waste.
Figure 1: Decision tree for segregating maleimide-derivative waste streams.
References
-
National Institutes of Health (NIH) - PubChem. Maleimide, N-phenethyl- (Analogous Structure Safety Data). [Link][2]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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Mastering the Safe Handling of 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.
Hazard Assessment and Core Principles
1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione is a solid, likely a crystalline powder, and should be handled with caution. The primary hazards are associated with the maleimide group, a reactive Michael acceptor that can readily react with biological nucleophiles, and the organosulfur component.
Key Hazards:
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or inhaled, similar to related maleimide compounds.[2]
-
Irritation: Expected to cause skin, eye, and respiratory tract irritation.[1][2]
-
Sensitization: May cause an allergic skin reaction.[3]
-
Combustibility: The material is likely combustible and may form explosive dust mixtures with air.[1][3]
Core Principle of Handling: The "As Low As Reasonably Practicable" (ALARP) principle must be applied to minimize all routes of exposure. All handling of this compound, especially in powdered form, must be conducted within a certified chemical fume hood to control inhalation exposure.[1][2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to prevent contact and inhalation. The following table outlines the minimum required PPE for handling 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes and airborne particles.[1][4][5] |
| Hands | Nitrile or Neoprene Gloves (Double-Gloved) | Choose gloves with a thickness of at least 0.2 mm. Double-gloving is required to protect against rapid permeation. Inspect gloves for any signs of degradation before and during use.[6] |
| Body | Laboratory Coat and Chemical-Resistant Apron | A flame-resistant lab coat is recommended. A chemical-resistant apron provides an additional barrier against spills.[7] |
| Respiratory | N95 Respirator (or higher) | A NIOSH-approved N95 respirator is the minimum requirement when handling the solid material outside of a fume hood (e.g., during transport or spill cleanup). For weighing and other manipulations that generate dust, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.[1][3] |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet to protect against spills. |
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Weighing Protocol
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment (spatulas, weigh boats, containers) within the hood.
-
Donning PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.
-
Weighing: Carefully weigh the desired amount of 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione in a tared container inside the fume hood. Minimize the creation of dust.
-
Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces within the fume hood. Carefully remove and dispose of gloves in the appropriate solid waste container. Wash hands thoroughly with soap and water.
Spill Management
-
Evacuate: In the event of a spill, immediately evacuate the area and alert others.
-
Isolate: If safe to do so, close the fume hood sash and restrict access to the area.
-
Assess: Evaluate the extent of the spill and determine if you have the appropriate training and equipment to clean it up. For large spills, contact your institution's environmental health and safety (EHS) department.
-
Cleanup (for small, manageable spills):
-
Don the appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a designated hazardous waste container.[1][3]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
Disposal Plan
All waste containing 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[4][8]
-
Solid Waste: Place in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled solvent waste container.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[1][2] |
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling the target compound.
References
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - n-Phenylmaleimide, 97%. Retrieved from [Link]
-
Synerzine. (2019, January 24). SAFETY DATA SHEET 1H-Pyrrole, 1-(2-furanylmethyl)-. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrole-2,5-dione. In NIST Chemistry WebBook. Retrieved from [Link]
-
Cole-Parmer. (2004, April 21). Material Safety Data Sheet - n-Ethylmaleimide, 99+%. Retrieved from [Link]
-
Boston University. (n.d.). N-Ethylmaleimide, 0.1M. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Effect of Processing and Storage Time on the Contents of Organosulfur Compounds in Pickled Blanched Garlic. Retrieved from [Link]
-
MDPI. (2022, April 30). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Retrieved from [Link]
-
Learn. (2025, December 16). How Do Organosulfur Compounds in Garlic and Onions Support Phase II?. Retrieved from [Link]
-
ScienceDirect. (n.d.). Organosulfur compounds. Retrieved from [Link]
-
ACS Publications. (2014, May 15). Role of Organosulfur Compounds in the Growth and Final Surface Chemistry of PbS Quantum Dots. Retrieved from [Link]
-
Taylor & Francis. (2019, October 14). Effect of crushing and heating on the formation of volatile organosulfur compounds in garlic. Retrieved from [Link]
-
CIBTech. (2014). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
